Product packaging for Tectochrysin(Cat. No.:CAS No. 520-28-5)

Tectochrysin

Cat. No.: B192502
CAS No.: 520-28-5
M. Wt: 268.26 g/mol
InChI Key: IRZVHDLBAYNPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tectochrysin is a monohydroxyflavone that is flavone substituted by a hydroxy group at position 4 and a methoxy group at position 7 respectively. It has a role as a plant metabolite, an antidiarrhoeal drug and an antineoplastic agent. It is a monohydroxyflavone and a monomethoxyflavone. It is functionally related to a flavone.
This compound has been reported in Pongamia pinnata var. pinnata, Apis, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O4 B192502 Tectochrysin CAS No. 520-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZVHDLBAYNPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199962
Record name Tectochrysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

520-28-5
Record name Tectochrysin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tectochrysin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tectochrysin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tectochrysin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECTOCHRYSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UBO28W2AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tectochrysin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectochrysin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Chemical Identity and Structure

This compound, with the systematic IUPAC name 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one, is a flavonoid distinguished by a methoxy group at the C7 position and a hydroxyl group at the C5 position of the flavone backbone.[1][2] This substitution pattern is crucial for its biological activity.

The chemical identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one[1][2]
Synonyms 5-Hydroxy-7-methoxyflavone, Chrysin 7-methylether, Techtochrysin[1][3]
CAS Number 520-28-5[1][3][4][5][6]
Molecular Formula C₁₆H₁₂O₄[1][3][4][6]
Canonical SMILES COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O[1][2][3]
InChI Key IRZVHDLBAYNPCT-UHFFFAOYSA-N[1][2][4]

Chemical Structure Diagram:

Caption: 2D chemical structure of this compound, illustrating the A, B, and C rings of the flavone backbone with hydroxyl and methoxy substitutions.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.

PropertyValueSource
Molecular Weight 268.26 g/mol [1][2][3][6]
Melting Point 161-165 °C[3][4]
Appearance White needle-shaped crystals[7]
Solubility Soluble in methanol, ethanol, and DMSO[7]
Storage Store at 2°C - 8°C, protect from light[3]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with anti-inflammatory, antioxidant, and anticancer effects being the most prominent.

Anti-inflammatory Activity via NF-κB Inhibition

A primary mechanism of this compound's anti-inflammatory action is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] this compound has been shown to directly bind to the p50 subunit of NF-κB.[8] This interaction inhibits the phosphorylation of IκB, which in turn prevents the translocation of the p50 and p65 subunits into the nucleus.[8]

NFkB_Inhibition This compound This compound p50 NF-κB (p50 subunit) This compound->p50 Binds to IkB_phos IκB Phosphorylation This compound->IkB_phos Inhibits p50_p65_trans p50/p65 Nuclear Translocation IkB_phos->p50_p65_trans Leads to Inflammatory_Response Inflammatory Gene Expression p50_p65_trans->Inflammatory_Response Activates

Caption: this compound inhibits the NF-κB signaling pathway.

Anticancer Activity: Induction of Apoptosis in Colon Cancer Cells

This compound has demonstrated significant anticancer effects, particularly in colon cancer cell lines such as SW480 and HCT116.[8] It inhibits cell growth in a concentration-dependent manner and induces apoptotic cell death.[8]

IC₅₀ Values for Cell Growth Inhibition: [8]

Cell LineIC₅₀ (µg/mL)
SW4806.3
HCT1168.4

The induction of apoptosis is a key mechanism of its antitumor activity. Studies have shown that this compound treatment leads to an increase in apoptotic cells, as observed through DAPI staining and TUNEL assays.[8]

Apoptosis_Induction This compound This compound Colon_Cancer_Cells Colon Cancer Cells (e.g., SW480, HCT116) This compound->Colon_Cancer_Cells Cell_Growth Cell Growth This compound->Cell_Growth Inhibits Apoptosis Apoptotic Cell Death This compound->Apoptosis Induces Colon_Cancer_Cells->Cell_Growth

Caption: this compound's anticancer effect on colon cancer cells.

Experimental Protocols

This section provides an overview of the methodologies used in the evaluation of this compound's biological activities.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol Overview: [8]

  • Cell Seeding: Plate colon cancer cells (e.g., SW480, HCT116) in a 96-well plate at a density of 1x10⁴ cells per well.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Discard the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

MTT_Workflow start Start: Seed Cells in 96-well Plate treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for ~90 minutes add_mtt->incubate_mtt solubilize Add DMSO to Dissolve Formazan incubate_mtt->solubilize read Measure Absorbance (540 nm) solubilize->read end End: Calculate Cell Viability read->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (DAPI Staining and TUNEL Assay)

DAPI (4',6-diamidino-2-phenylindole) staining and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays are used to visualize and quantify apoptotic cells.

Protocol Overview for DAPI Staining: [8]

  • Cell Culture and Treatment: Culture cells on coverslips and treat with this compound.

  • Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde).

  • Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100).

  • DAPI Staining: Incubate the cells with DAPI solution to stain the nuclei.

  • Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Protocol Overview for TUNEL Assay: [8]

  • Cell Preparation: Prepare cells as for DAPI staining (culture, treatment, fixation, permeabilization).

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

  • Visualization: Visualize the labeled cells using fluorescence microscopy. TUNEL-positive cells indicate DNA fragmentation, a hallmark of apoptosis.

Natural Occurrence

This compound is a naturally occurring flavonoid found in various plant species. Notable sources include:

  • Alpinia oxyphylla (Sharpleaf Galangal)[7][8]

  • Prunus cerasus (Sour Cherry)[1]

  • Heartwood of certain trees, such as Pinus strobus[9]

  • Propolis[9]

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and anticancer properties. Its ability to modulate the NF-κB signaling pathway and induce apoptosis in cancer cells makes it a valuable candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound.

References

Tectochrysin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tectochrysin (5-hydroxy-7-methoxyflavone), a flavonoid of significant interest for its therapeutic potential. We will explore its natural origins, detail methodologies for its extraction and purification, and illustrate its molecular interactions through key signaling pathways.

Introduction to this compound

This compound is a naturally occurring monomethoxyflavone with the chemical formula C₁₆H₁₂O₄.[1] It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] These therapeutic effects are mediated through its interaction with various cellular signaling pathways, making it a compelling candidate for further investigation in drug discovery and development.[1]

Natural Sources of this compound

This compound is distributed throughout the plant kingdom and is also found in propolis, a resinous mixture produced by honeybees. The primary botanical sources are from the Alpinia (Zingiberaceae) and Pinus (Pinaceae) genera.[4][5]

A summary of notable natural sources is provided below.

KingdomGenus/SourceSpecies/TypePlant Part/Source MaterialReference(s)
PlantaeAlpiniaA. oxyphyllaFruits, Rhizomes[2][6][7][8]
A. zerumbetLeaves, Rhizomes[9][10]
AlbiziaA. lebbeckHeartwood[6]
LychnophoraL. markgraviiNot specified[2][11]
PinusNot specifiedNot specified[4][5]
AnimaliaPropolisBee PropolisResin[2][4][12]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The choice of solvent and chromatographic technique is critical for achieving high yield and purity.

General Experimental Workflow

A standard workflow for the isolation and purification of this compound is outlined below. This process begins with the preparation of the raw plant material, followed by extraction to create a crude extract, and concludes with purification to isolate the target compound.

G cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification Prep Dried & Powdered Plant Material Solvent Solvent Addition (e.g., Methanol, Ethanol) Prep->Solvent ExtractTech Extraction Technique (Maceration, Sonication) Solvent->ExtractTech Filter Filtration ExtractTech->Filter Evap Solvent Evaporation Filter->Evap Crude Crude Extract Evap->Crude Partition Liquid-Liquid Partitioning (e.g., Chloroform, Ethyl Acetate) Crude->Partition Column Silica Gel Column Chromatography Partition->Column Fractions Fraction Collection & TLC Analysis Column->Fractions Recrystal Recrystallization Fractions->Recrystal Pure Pure this compound Recrystal->Pure

Caption: General workflow for this compound isolation.

Detailed Experimental Protocols

Protocol 1: Extraction from Alpinia zerumbet Rhizomes [9]

This protocol details a classic method for isolating kavalactones, including related compounds, from Alpinia rhizomes.

  • Extraction: Freshly chopped rhizomes of Alpinia zerumbet are extracted with methanol (MeOH) at room temperature.

  • Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure. The residue is then suspended in water and sequentially partitioned with petroleum ether and then chloroform (CHCl₃).

  • Chromatography: The chloroform-soluble fraction, which contains this compound, is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

  • Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions rich in this compound are combined, and the solvent is evaporated. The residue can be further purified by recrystallization to yield pure this compound.

Protocol 2: Extraction from Alpinia oxyphylla Fruits [13][14]

This method is adapted from procedures used for analyzing flavonoids in Alpinia oxyphylla.

  • Sample Preparation: The dried fruits of Alpinia oxyphylla are ground into a fine powder.

  • Extraction: The powder is extracted with an ethanol solution (e.g., 70-95% ethanol) using methods like maceration or ultrasonication to enhance efficiency.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under vacuum to yield a crude ethanol extract.

  • Liquid-Liquid Extraction: For analytical purposes, such as UPLC-MS/MS, a one-step liquid-liquid extraction is performed on plasma samples using diethyl ether.[14] For preparative isolation, the crude extract is typically subjected to further chromatographic purification as described in Protocol 1.

  • Purification and Identification: The active compound is purified and identified using techniques such as ESI-MS and NMR to confirm its structure as this compound.[13]

Quantitative Analysis of this compound

The yield of this compound can vary significantly based on the natural source, the plant part used, and the extraction methodology. While comprehensive comparative data is sparse, studies focusing on analytical determination provide insights into its concentration.

Source MaterialExtraction/Analysis MethodKey FindingsReference(s)
Alpinia oxyphylla FruitsUPLC-MS/MSLinear detection range in rat plasma: 0.1 ng/mL to 50 ng/mL.[14]
Alpinia zerumbet LeavesHPLCRutin and kaempferol-3-O-glucuronide detected; ethanol 70% was more efficient for flavonoid extraction than water.[10]

Note: Data on the absolute yield of this compound (e.g., mg per gram of plant material) is not consistently reported across the literature. The table reflects data on analytical detection and relative extraction efficiency.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory and anticancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][13] this compound has been shown to bind directly to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[11][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tecto This compound p50 p50 Tecto->p50 binds & inhibits IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex p50/p65/IκBα (Inactive) p65 p65 NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active IκBα degradation NFkB_active_n p50/p65 NFkB_active->NFkB_active_n translocation Nucleus Nucleus Transcription Gene Transcription (Inflammation, Proliferation) Stimuli Inflammatory Stimuli Stimuli->IKK NFkB_active_n->Transcription

Caption: this compound inhibits the NF-κB pathway.

Induction of Apoptosis via Death Receptors

In cancer cells, this compound can induce apoptosis (programmed cell death) through the extrinsic pathway by upregulating the expression of death receptors (DRs) such as DR3, DR4, and Fas on the cell surface.[7][13] This sensitizes the cells to apoptosis-inducing ligands. This effect is also linked to the inhibition of transcription factors like STAT3 and NF-κB, which normally suppress the expression of these receptors.[8][13]

G Tecto This compound STAT3 STAT3 Tecto->STAT3 inhibits NFkB NF-κB Tecto->NFkB inhibits DR_exp ↑ DR3, DR4, Fas Expression Tecto->DR_exp promotes STAT3->DR_exp repression NFkB->DR_exp repression Casp8 Caspase-8 Activation DR_exp->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via Death Receptors.

Modulation of Other Key Pathways
  • STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[8][11]

  • PI3K/AKT Pathway: There is evidence suggesting this compound's involvement in modulating the PI3K/AKT signaling cascade, a critical pathway for cell growth and survival.

  • P-glycoprotein (P-gp) Inhibition: this compound can act as an inhibitor of P-glycoprotein, an ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can resensitize resistant cancer cells to chemotherapeutic agents.[7]

  • Aryl Hydrocarbon Receptor (AhR): this compound has been identified as a potent natural ligand for the Aryl Hydrocarbon Receptor, a transcription factor involved in regulating immune responses and xenobiotic metabolism.[12]

References

The Pharmacological Profile of Tectochrysin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Natural Flavonoid for Drug Development

Introduction

Tectochrysin, a naturally occurring flavonoid primarily isolated from Alpinia oxyphylla, has emerged as a compound of significant interest in pharmacological research.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its molecular mechanisms of action, quantitative biological activities, and the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of novel natural compounds.

This compound (5-hydroxy-7-methoxyflavone) belongs to the flavone subclass of flavonoids and has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] Its therapeutic potential is underscored by its ability to modulate key signaling pathways implicated in various pathologies.

Mechanism of Action

This compound exerts its pharmacological effects through the modulation of several critical intracellular signaling pathways. Its multifaceted mechanism of action contributes to its diverse biological activities.

Anti-Cancer Activity

The anti-cancer properties of this compound are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This is achieved through the modulation of key signaling pathways, including:

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[1][2] Studies have indicated that this compound can directly bind to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.[1] This inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.[1]

  • Death Receptor (DR) Pathway: this compound enhances the expression of death receptors such as DR3, DR4, and Fas on the surface of cancer cells.[1][3] This sensitization to extrinsic apoptotic signals, combined with the inhibition of the pro-survival NF-κB pathway, leads to a synergistic induction of apoptosis.

  • STAT3 Signaling Pathway: this compound has been found to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), another key transcription factor involved in tumor cell proliferation, survival, and angiogenesis.[2]

  • JAK/STAT Signaling Pathway: this compound has been observed to inhibit the phosphorylation of Janus kinase 3 (JAK3) and STAT3 in macrophages, suggesting its role in modulating the JAK/STAT pathway, which is often dysregulated in cancer and inflammatory diseases.[5]

  • Multidrug Resistance (MDR) Reversal: this compound has shown potential in overcoming multidrug resistance in cancer cells. It acts as a noncompetitive inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[6][7] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.[6]

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and signaling cascades:

  • MEK/ERK Signaling Pathway: this compound directly inhibits the phosphorylation of MEK1/2, which in turn suppresses the activation of Extracellular signal-Regulated Kinase (ERK).[8] This leads to the reduced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages.[8]

  • NF-κB Signaling Pathway: As mentioned in its anti-cancer mechanism, the inhibition of the NF-κB pathway by this compound is also central to its anti-inflammatory effects, as NF-κB controls the expression of numerous pro-inflammatory genes.[2]

Antioxidant Activity

This compound possesses significant antioxidant properties. In vivo studies have demonstrated its ability to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-px).[4][9] It also reduces lipid peroxidation by decreasing the production of malondialdehyde (MDA).[4][9]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Anti-Cancer Activity of this compound

Cell LineCancer TypeIC50 ValueReference
SW480Human Colon Cancer6.3 µg/mL[1][10]
HCT116Human Colon Cancer8.4 µg/mL[1][10]

Table 2: In Vivo Anti-Cancer Efficacy of this compound

Animal ModelCancer TypeTreatment DoseTumor Growth InhibitionReference
Xenograft nude miceHCT116 Human Colon Cancer5 mg/kg48.1%[1][10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. While specific protocols for this compound are often embedded within published articles, this section provides detailed methodologies for key experiments commonly used to evaluate its pharmacological profile.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB p65, total NF-κB p65, p-ERK, total ERK, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

In Vivo Xenograft Model for Anti-Cancer Efficacy

Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116, 1x10⁷ cells in 100 µL PBS) into the flank of immunodeficient mice (e.g., nude mice).[1]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 5 mg/kg, intraperitoneally) and a vehicle control on a predetermined schedule (e.g., twice a week for 3 weeks).[1]

  • Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

  • Immunohistochemistry/Western Blot: Tumor tissues can be further analyzed for the expression of biomarkers by immunohistochemistry or Western blotting to investigate the in vivo mechanism of action.

UPLC-MS/MS for Pharmacokinetic Analysis

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices.

Protocol:

  • Sample Preparation: Extract this compound from plasma samples using liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

  • Chromatographic Separation: Separate the analyte on a UPLC column (e.g., ACQUITY UPLC BEH C18) using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol.

  • Mass Spectrometric Detection: Detect and quantify this compound using a mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.

  • Data Analysis: Determine the pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Tectochrysin_Anticancer_Pathway This compound This compound NFkB_p50 NF-κB (p50) This compound->NFkB_p50 Binds to IKK IKK This compound->IKK Inhibits DRs Death Receptors (DR3, DR4, Fas) This compound->DRs Upregulates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation NFkB_complex NF-κB Complex (p65/p50) Proteasome->NFkB_complex Releases Nucleus Nucleus NFkB_complex->Nucleus Translocates to Cell_Proliferation Cell Proliferation NFkB_complex->Cell_Proliferation Promotes Anti_apoptotic_genes Anti-apoptotic Genes (e.g., Bcl-2) Nucleus->Anti_apoptotic_genes Activates Transcription Apoptosis Apoptosis Anti_apoptotic_genes->Apoptosis Inhibits DRs->Apoptosis Induces Apoptosis->Cell_Proliferation Inhibits

Caption: this compound's Anti-Cancer Signaling Pathway.

Tectochrysin_Anti_Inflammatory_Pathway This compound This compound p_MEK1_2 p-MEK1/2 This compound->p_MEK1_2 Inhibits Phosphorylation MEK1_2 MEK1/2 MEK1_2->p_MEK1_2 ERK ERK p_MEK1_2->ERK Phosphorylates p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_ERK->AP1 Activates Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) AP1->Pro_inflammatory_mediators Induces Expression Inflammation Inflammation Pro_inflammatory_mediators->Inflammation Promotes

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Xenograft Xenograft Model (Tumor Growth) Cell_Culture->Xenograft MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (Protein Expression) Treatment->WB PK Pharmacokinetic Study (UPLC-MS/MS) Xenograft->PK

Caption: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a promising natural flavonoid with a well-documented pharmacological profile, particularly in the areas of oncology and inflammation. Its ability to modulate multiple key signaling pathways, including NF-κB, STAT3, JAK/STAT, and MEK/ERK, highlights its potential as a lead compound for the development of novel therapeutics. The quantitative data from preclinical studies provide a solid foundation for its further investigation. This technical guide offers a comprehensive resource for researchers, providing both an overview of the current knowledge and detailed methodologies to facilitate future studies aimed at fully elucidating the therapeutic potential of this compound. Further research, particularly in the areas of pharmacokinetics, safety, and eventually, clinical trials, is warranted to translate the promising preclinical findings into clinical applications.

References

Tectochrysin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectochrysin, a naturally occurring flavonoid compound found in plants such as Alpinia oxyphylla Miquel, has emerged as a promising candidate in oncology research.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its signaling pathways, quantitative efficacy, and the experimental methodologies used for its evaluation.

Core Mechanisms of Action

This compound employs a multi-faceted approach to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance. Its primary mechanisms involve the modulation of key signaling pathways, including NF-κB, STAT3, PI3K/Akt, and MAPK/ERK, as well as the inhibition of drug efflux pumps.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting tumor growth and survival. This compound has been shown to directly inhibit NF-κB activity.[1][2]

A key mechanism of this inhibition is the direct binding of this compound to the p50 subunit of the NF-κB complex.[1][2] This interaction prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of its target genes, which include anti-apoptotic proteins.[1] By suppressing NF-κB, this compound sensitizes cancer cells to apoptosis.[1][3]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p50 NF-κB p50 This compound->p50 Binds to & inhibits Nucleus Nucleus p50_n NF-κB p50 p65 p65 IκBα IκBα Gene Target Gene Transcription (Anti-apoptotic) Apoptosis Apoptosis Gene->Apoptosis Promotes p50_n->Gene Inhibited Transcription p65_n p65

Induction of Apoptosis via Death Receptors

This compound actively promotes apoptosis in cancer cells by upregulating the expression of death receptors (DRs) on the cell surface.[1][4] Specifically, it has been shown to increase the expression of DR3, DR4, and Fas.[1][4][5] The engagement of these receptors by their respective ligands triggers the extrinsic apoptosis pathway, leading to the activation of a caspase cascade.

This process involves the activation of initiator caspases, such as caspase-8, which then activate executioner caspases like caspase-3 and caspase-9.[4][5] this compound treatment also modulates the balance of pro-apoptotic and anti-apoptotic proteins, leading to an increase in Bax and a decrease in Bcl-2 expression, further amplifying the apoptotic signal.[4][5]

Apoptosis_Pathway This compound This compound DR Death Receptors (DR3, DR4, Fas) This compound->DR Upregulates Bax Bax This compound->Bax Increases Bcl2 Bcl-2 This compound->Bcl2 Decreases Caspase8 Caspase-8 DR->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9 Caspase-9 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits

Inactivation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the phosphorylation of STAT3, thereby inactivating it.[4][6] This inhibition prevents the translocation of STAT3 to the nucleus and subsequent transcription of its target genes.[4] Docking models and pull-down assays have suggested a direct interaction between this compound and STAT3.[4][5]

Modulation of PI3K/Akt and MAPK/ERK Signaling

The PI3K/Akt and MAPK/ERK pathways are crucial for cell growth, proliferation, and survival. This compound has been shown to influence these pathways, although the exact mechanisms are still being elucidated. Some studies suggest that this compound can inhibit the PI3K/Akt pathway, which is frequently hyperactivated in cancer.[7][8] By doing so, it can suppress downstream signaling that promotes cell survival and proliferation.[8] Additionally, this compound has been reported to inhibit the MAPK/ERK signaling pathway, further contributing to its anti-proliferative effects.[6][9]

Overcoming Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. This compound has been identified as a potent inhibitor of P-gp.[7][10] It non-competitively inhibits the efflux of P-gp substrates, such as doxorubicin and rhodamine 123, by hindering the transporter's ATPase activity.[7][10] This action restores the sensitivity of MDR cancer cells to conventional chemotherapeutic agents.[10]

MDR_Reversal cluster_cell Cancer Cell This compound This compound Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits ATPase activity Efflux Drug Efflux Pgp->Efflux Mediates Chemo Chemotherapeutic Drug Chemo_in Intracellular Chemotherapeutic Drug Chemo->Chemo_in Enters Cell Cancer Cell Apoptosis Apoptosis Chemo_in->Pgp Substrate Chemo_in->Apoptosis Induces

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the reported IC50 values and its synergistic effects with other agents.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 ValueReference
SW480Colon Cancer6.3 µg/mL[1]
HCT116Colon Cancer8.4 µg/mL[1]
A549Non-Small-Cell Lung CancerConcentration-dependent (0-80 µM)[4][5]
NCI-H460Non-Small-Cell Lung CancerConcentration-dependent (0-80 µM)[4][5]
KBOral Squamous Carcinoma> 100 µM[10]
KBvinMultidrug-Resistant Oral Squamous Carcinoma> 100 µM[10]

Table 2: Synergistic Effects of this compound with TRAIL

Cell LineCancer TypeTreatmentCell Growth InhibitionCombination IndexReference
HT-29TRAIL-Resistant Colon CancerThis compound (3 µg/mL)18.1%0.021[1]
TRAIL (50 ng/mL)9.6%[1]
Combination49.6%[1]
A549TRAIL-Resistant Lung CancerThis compound (3 µg/mL)21.7%0.021[1]
TRAIL (50 ng/mL)7.1%[1]
Combination40.7%[1]
MCF-7TRAIL-Resistant Breast CancerThis compound (3 µg/mL)17.1%0.034[1]
TRAIL (50 ng/mL)20.8%[1]
Combination46.8%[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's mechanism of action.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

    • The cells are then treated with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a specified duration (e.g., 24 hours).[1]

    • Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

  • Protocol:

    • Cells are treated with this compound at various concentrations and for different time points.

    • After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies against target proteins (e.g., NF-κB p50, STAT3, DR4, cleaved caspase-3, β-actin) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or histone-H1 is often used as a loading control.[6]

Rhodamine 123 and Doxorubicin Efflux Assays
  • Objective: To assess the inhibitory effect of this compound on the function of P-glycoprotein.

  • Protocol:

    • P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) and their parental non-overexpressing cells are seeded in 96-well plates.[7]

    • After 24 hours, the cells are pre-treated with this compound for 30 minutes.

    • The fluorescent P-gp substrates, rhodamine 123 or doxorubicin, are then added, and the cells are incubated for a further 30 minutes to 1.5 hours.[7]

    • The cells are washed with warm PBS and incubated for an additional 10-25 minutes to allow for drug efflux.[7]

    • The supernatant containing the effluxed substrate is transferred to a new 96-well black plate.

    • The fluorescence is measured using a fluorescence plate reader. A decrease in the efflux of the fluorescent substrate in the presence of this compound indicates inhibition of P-gp.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt wb Western Blot (Protein Expression) treatment->wb efflux Drug Efflux Assay (P-gp Function) treatment->efflux data Data Analysis & Interpretation mtt->data wb->data efflux->data

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its ability to modulate multiple critical signaling pathways, induce apoptosis, and reverse multidrug resistance. Its well-defined mechanisms of action, supported by quantitative data, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic applications of this compound in oncology.

References

Tectochrysin: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectochrysin, a naturally occurring flavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth review of the biological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways modulated by this compound to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound (5-hydroxy-7-methoxyflavone) is a flavonoid isolated from various natural sources, including Alpinia oxyphylla Miquel and propolis.[1][2] Flavonoids are a class of polyphenolic compounds known for their broad spectrum of biological activities.[2] this compound, in particular, has demonstrated potent anti-tumor, anti-inflammatory, antioxidant, and neuroprotective properties in numerous preclinical studies.[2][3] This guide aims to consolidate the current understanding of this compound's mechanisms of action and provide practical information for its further investigation and potential therapeutic development.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound across various studies, providing a comparative overview of its efficacy.

Table 1: In Vitro Anti-Cancer Activity of this compound
Cell LineCancer TypeAssayIC50 ValueCitation(s)
SW480Colon CancerMTT6.3 µg/mL[4]
HCT116Colon CancerMTT8.4 µg/mL[4]
KBvinMultidrug-ResistantCell Viability> 100 µM[5][6]
ABCB1/Flp-In™-293Multidrug-ResistantCell Viability> 100 µM[5][6]
Table 2: Synergistic Anti-Cancer Effects of this compound
Cell LineCancer TypeCombination AgentEffectCombination Index (CI)Citation(s)
HT-29TRAIL-Resistant Colon CancerTRAIL49.6% growth inhibition0.021[4]
A549TRAIL-Resistant Lung CancerTRAIL40.7% growth inhibition0.021[4]
MCF-7TRAIL-Resistant Breast CancerTRAIL46.8% growth inhibition0.034[4]
Table 3: In Vivo Anti-Cancer and Anti-Inflammatory Activity of this compound
Animal ModelConditionDosageEffectCitation(s)
HCT116 Xenograft MiceColon Cancer5 mg/kg48.1% tumor growth inhibition[4]
LPS-induced Endotoxemia MiceInflammationNot SpecifiedSuppression of inflammatory mediators[7]
CCl4-intoxicated RatsHepatic DamageNot SpecifiedSignificant decrease in serum transaminase activities[1][8]
Shrimp Tropomyosin-induced Asthmatic MiceAllergic Airway InflammationNot SpecifiedAttenuation of eosinophil infiltration and mucus secretion[9][10]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB signaling pathway.[4][11] It has been shown to directly bind to the p50 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activation of pro-inflammatory and anti-apoptotic genes.[4] This inhibition of NF-κB is a key mechanism underlying its anti-cancer and anti-inflammatory activities.[4][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition NFkB_p50 p50 This compound->NFkB_p50 Direct Binding (Inhibition) IkB IκBα IKK->IkB Phosphorylation NFkB_dimer p50/p65 Dimer IkB->NFkB_dimer Inhibition NFkB_p50->NFkB_dimer NFkB_p65 p65 NFkB_p65->NFkB_dimer Nucleus Nucleus NFkB_dimer->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression Transcription MAPK_ERK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activation MEK1_2_p p-MEK1/2 TLR4->MEK1_2_p Phosphorylation ERK1_2_p p-ERK1/2 MEK1_2_p->ERK1_2_p Phosphorylation AP1 AP-1 ERK1_2_p->AP1 Activation Inflammatory_Mediators iNOS, TNF-α, IL-6 AP1->Inflammatory_Mediators Transcription This compound This compound This compound->MEK1_2_p Inactivation PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binding PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotion Apoptosis Apoptosis Akt->Apoptosis Inhibition This compound This compound This compound->Akt Inhibition (Postulated)

References

Tectochrysin Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tectochrysin in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. The information contained herein is intended to support researchers and scientists in the effective design and execution of in vitro and in vivo studies involving this promising natural flavonoid.

Quantitative Solubility Data

The solubility of a compound is a critical parameter for a wide range of experimental applications, from the preparation of stock solutions for cell-based assays to the formulation of delivery vehicles for animal studies. The following table summarizes the available quantitative and qualitative data for the solubility of this compound.

SolventSolubilityMolar Concentration (approx.)TemperatureNotes
DMSO 16.67 mg/mL[1]62.14 mM[1]Not SpecifiedA separate source reports solubility of 10 mg/mL with the aid of ultrasonic agitation[2].
Ethanol Slightly solubleNot DeterminedNot SpecifiedQuantitative data for the solubility of this compound in ethanol is not readily available in the reviewed literature. Flavonoids, in general, can be dissolved in polar organic solvents like ethanol[3].
Water 34.13 mg/L (estimated)[4]0.127 mM25 °C[4]Generally considered practically insoluble in water.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not detailed in the reviewed literature, a general methodology for assessing the solubility of flavonoids and other small molecules can be described. This typically involves the shake-flask method, which is considered the gold standard for solubility measurements.

A generalized protocol is as follows:

  • Preparation of Supersaturated Solution: An excess amount of the compound (this compound) is added to a known volume of the solvent (DMSO, ethanol, or water) in a sealed container, typically a glass vial.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Agitation can be achieved using a shaker, rotator, or magnetic stirrer.

  • Phase Separation: After equilibration, the undissolved solute is separated from the saturated solution. This is commonly achieved by centrifugation at a high speed to pellet the excess solid, followed by careful collection of the supernatant. Filtration through a fine-pore filter (e.g., 0.22 µm) can also be used.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying flavonoids[5]. A calibration curve is generated using standards of known concentrations to ensure accurate measurement.

To enhance solubility, particularly for compounds that are poorly soluble, techniques such as sonication or gentle heating can be employed during the equilibration step. It is crucial to allow the solution to return to the target temperature before phase separation to avoid inaccuracies.

This compound and the NF-κB Signaling Pathway

This compound has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[6][7] The inhibitory action of this compound on this pathway is a significant aspect of its potential therapeutic effects, particularly in the context of cancer.

The following diagram illustrates the simplified NF-κB signaling pathway and the proposed point of intervention by this compound.

Tectochrysin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Pro-inflammatory Signals (e.g., TNF-α) Receptor Receptor Signal->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex p50/p65/IκB (Inactive) p50 p50 p65 p65 NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active IκB degradation This compound This compound This compound->NFkB_active Inhibits (Direct binding to p50) DNA DNA NFkB_active->DNA Translocates & Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes Tectochrysin_Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Tecto_Treatment Treat cells with This compound (various concentrations) Cell_Culture->Tecto_Treatment Incubation Incubate for defined time periods Tecto_Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Western_Blot Western Blot Analysis (NF-κB pathway proteins, Death Receptors) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Mass Spectrometry Analysis of Tectochrysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of Tectochrysin (5-hydroxy-7-methoxyflavone), a naturally occurring flavonoid with significant therapeutic potential. This compound has garnered interest for its anti-inflammatory, antioxidant, and anticancer activities, making its accurate detection and quantification crucial for research and drug development. This document outlines detailed experimental protocols, mass spectral data, and the molecular pathways influenced by this compound.

Quantitative Mass Spectrometry Data

The quantitative analysis of this compound is critical for pharmacokinetic and pharmacodynamic studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose. The following tables summarize the key parameters for a validated UPLC-MS/MS method for the determination of this compound in biological matrices.[1]

ParameterValueReference
Parent Ion (Precursor Ion) [M+H] m/z 269.0[1]
Product Ion m/z 225.7[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]

Table 1: Mass Spectrometric Parameters for this compound Detection.

ParameterValueReference
Linear Range 0.1 - 50 ng/mL[1]
Accuracy (Relative Error, RE%) -8.8% to 7.5%[1]
Intra-day Precision (RSD%) < 15%[1]
Inter-day Precision (RSD%) < 15%[1]
Mean Extraction Recovery 80.3% - 86.7%[1]

Table 2: Quantitative Method Validation Parameters for this compound in Rat Plasma.

Experimental Protocols

Sample Preparation from Biological Matrices (Rat Plasma)[1]

This protocol details the extraction of this compound from rat plasma for UPLC-MS/MS analysis.

  • Sample Aliquoting: Take 100 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard (IS) solution (e.g., Paclitaxel at 500 ng/mL in methanol).

  • Extraction: Add 1 mL of diethyl ether and vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness at 35°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

Sample Preparation from Plant Material

This protocol provides a general procedure for the extraction of this compound from plant sources, such as the fruits of Alpinia oxyphylla.[1]

  • Drying and Grinding: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Reflux the powdered plant material with 95% ethanol three times, for 2 hours each time.

  • Concentration: Concentrate the combined ethanol extracts under vacuum.

  • Suspension: Suspend the concentrated extract in a suitable vehicle (e.g., 0.5% CMC-Na) for further analysis or administration.

UPLC-MS/MS Analysis[1]
  • Chromatographic Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Methanol

  • Gradient Elution:

    • 0-2 min: 65-75% B

    • 2.01-3.5 min: 75-90% B

    • 3.51-5.0 min: 65% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

Mass Spectral Fragmentation of this compound

The fragmentation pattern of this compound in positive ion mode ESI-MS/MS is crucial for its identification and structural elucidation. The protonated molecule [M+H]⁺ has an m/z of 269.0. A characteristic fragmentation involves the loss of a methyl radical (•CH₃) followed by the loss of a carbon monoxide (CO) molecule, resulting in the major product ion at m/z 225.7. This fragmentation is typical for flavonoids containing a methoxy group. A proposed fragmentation pathway is detailed below.

Tectochrysin_Fragmentation parent This compound [M+H]⁺ m/z 269.0 intermediate [M+H-•CH₃]⁺ m/z 254.0 parent->intermediate - •CH₃ fragment [M+H-•CH₃-CO]⁺ m/z 225.7 intermediate->fragment - CO

Proposed fragmentation pathway of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB and JAK/STAT pathways, which are central to inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival.[2] It achieves this by preventing the phosphorylation of IκB, which in turn blocks the release and nuclear translocation of the p50/p65 NF-κB subunits.

NFkB_Pathway This compound Inhibition of NF-κB Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates p50_p65_IkB p50/p65-IκB (Inactive) IkB->p50_p65_IkB Degradation releases p50_p65 p50/p65 (Active) p50_p65_IkB->p50_p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA p50_p65_nuc->DNA Binds to Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates

This compound inhibits NF-κB activation.

Inhibition of the JAK/STAT Signaling Pathway

This compound also demonstrates inhibitory effects on the JAK/STAT signaling pathway, which is pivotal in cytokine-mediated cellular responses, including cell growth and differentiation. Specifically, this compound has been found to inhibit the phosphorylation of JAK3 and STAT3, thereby blocking the downstream transcriptional activation of target genes.[2]

JAK_STAT_Pathway This compound Inhibition of JAK/STAT Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates STAT_P STAT-P (Active) STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation This compound This compound This compound->JAK Inhibits Phosphorylation DNA DNA STAT_dimer_nuc->DNA Binds to Transcription Gene Transcription (Cell Growth, Proliferation) DNA->Transcription Initiates Cytokine Cytokine Cytokine->Receptor Binds

This compound inhibits JAK/STAT signaling.

Conclusion

This technical guide provides a comprehensive resource for the mass spectrometric analysis of this compound, offering detailed protocols, quantitative data, and insights into its molecular mechanisms of action. The presented information is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this promising natural compound. The high sensitivity and specificity of UPLC-MS/MS make it the method of choice for the reliable quantification of this compound in complex biological samples, facilitating further preclinical and clinical investigations.

References

In Vitro Screening of Tectochrysin for Antioxidant Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectochrysin, a flavonoid compound, has garnered significant interest in the scientific community for its potential therapeutic properties. Among these, its antioxidant activity is of particular note, suggesting its potential role in mitigating oxidative stress-related cellular damage. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth overview of the in vitro methods used to screen this compound for its antioxidant potential, offering detailed experimental protocols and insights into its mechanisms of action.

While extensive research has highlighted the in vivo antioxidant effects of this compound, including its ability to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, specific quantitative data from direct in vitro free radical scavenging assays are not extensively reported in publicly available literature.[1][2] This guide, therefore, focuses on providing the standardized protocols for these assays, which are essential for the preliminary screening and mechanistic evaluation of this compound's antioxidant properties.

Quantitative Antioxidant Activity of this compound

A comprehensive review of existing literature did not yield specific quantitative data (e.g., IC50 values) for the direct free radical scavenging activity of this compound from common in vitro assays. The following tables are provided as a template for researchers to populate as data becomes available.

Table 1: Radical Scavenging Activity of this compound

AssayRadical ScavengedIC50 Value for this compound (µg/mL)Standard Reference (e.g., Ascorbic Acid, Trolox) IC50 Value (µg/mL)
DPPH Assay 2,2-diphenyl-1-picrylhydrazylData not availableVaries by study
ABTS Assay 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)Data not availableVaries by study
Superoxide Radical Scavenging Assay Superoxide anion (O₂⁻)Data not availableVaries by study
Hydroxyl Radical Scavenging Assay Hydroxyl radical (•OH)Data not availableVaries by study

Table 2: Reducing Power of this compound

AssayPrincipleResult for this compoundStandard Reference (e.g., Gallic Acid, Ascorbic Acid)
Ferric Reducing Antioxidant Power (FRAP) Assay Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZData not availableVaries by study

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for key experiments to assess the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: To 2 mL of the DPPH solution, add 1 mL of the this compound solution at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

  • Control and Blank: Use a reaction mixture with 1 mL of solvent instead of the this compound solution as the control. Use the solvent as the blank.

  • Calculation of Scavenging Activity:

    • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Add 10 µL of the this compound solution to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Control and Blank: Use the solvent instead of the this compound solution for the control. Use the solvent for the blank.

  • Calculation of Scavenging Activity:

    • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value Determination: Determine the IC50 value from a plot of scavenging activity against this compound concentration.

Superoxide Radical (O₂⁻) Scavenging Assay

Principle: This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a phenazine methosulfate (PMS)-NADH system. The superoxide radicals reduce the yellow NBT to a blue formazan product, which can be measured spectrophotometrically. The presence of antioxidants inhibits this reduction.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (100 mM, pH 7.4)

    • NADH solution (468 µM in buffer)

    • NBT solution (156 µM in buffer)

    • PMS solution (60 µM in buffer)

  • Sample Preparation: Prepare various concentrations of this compound in the phosphate buffer.

  • Reaction Mixture: In a test tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of the this compound solution.

  • Initiation of Reaction: Add 0.5 mL of PMS solution to initiate the reaction.

  • Incubation: Incubate the mixture at 25°C for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 560 nm.

  • Control and Blank: The control contains all reagents except the this compound solution. The blank contains the buffer instead of the sample.

  • Calculation of Scavenging Activity:

    • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value Determination: Calculate the IC50 value from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay is commonly based on the Fenton reaction, where hydroxyl radicals are generated by the reaction of Fe²⁺ with hydrogen peroxide (H₂O₂). The highly reactive hydroxyl radicals can degrade a detector molecule, such as deoxyribose, leading to the formation of a product that can be measured after reacting with thiobarbituric acid (TBA). Antioxidants compete with the detector molecule for the hydroxyl radicals, thus inhibiting the color formation.

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (20 mM, pH 7.4)

    • FeSO₄ solution (10 mM)

    • EDTA solution (10 mM)

    • Deoxyribose solution (10 mM)

    • H₂O₂ solution (10 mM)

    • TCA solution (2.8% w/v)

    • TBA solution (1% w/v in 50 mM NaOH)

  • Sample Preparation: Prepare various concentrations of this compound in the phosphate buffer.

  • Reaction Mixture: In a test tube, mix 0.5 mL of FeSO₄, 0.5 mL of EDTA, 0.5 mL of deoxyribose, and 0.5 mL of the this compound solution.

  • Initiation of Reaction: Add 0.5 mL of H₂O₂ to initiate the reaction.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Color Development: Add 1 mL of TCA and 1 mL of TBA solution. Heat the mixture in a boiling water bath for 15 minutes.

  • Absorbance Measurement: Cool the mixture and measure the absorbance at 532 nm.

  • Control and Blank: The control contains all reagents except the this compound solution. The blank contains the buffer instead of the sample.

  • Calculation of Scavenging Activity:

    • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Value Determination: Determine the IC50 value from the concentration-response curve.

Signaling Pathways Involved in this compound's Antioxidant Action

This compound's antioxidant effects are not solely dependent on direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate the endogenous antioxidant defense system.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). This leads to the increased expression of antioxidant enzymes, thereby enhancing the cell's capacity to combat oxidative stress.

Experimental_Workflow Start Start: this compound Sample Preparation PrimaryScreening Primary Screening: DPPH & ABTS Assays Start->PrimaryScreening SecondaryScreening Secondary Screening: Superoxide & Hydroxyl Radical Scavenging Assays PrimaryScreening->SecondaryScreening MechanismOfAction Mechanism of Action Studies: FRAP Assay, Nrf2/HO-1 & NF-κB Pathway Analysis SecondaryScreening->MechanismOfAction DataAnalysis Data Analysis: IC50 Calculation, Statistical Analysis MechanismOfAction->DataAnalysis Conclusion Conclusion: Assessment of Antioxidant Profile DataAnalysis->Conclusion

References

Methodological & Application

Tectochrysin in Murine Neuroinflammation: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tectochrysin, a natural flavonoid, in mouse models of neuroinflammation. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in designing and executing preclinical studies.

Application Notes

This compound (5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one) is a flavonoid found in various plants, including Alpinia oxyphylla. It has demonstrated significant anti-inflammatory and antioxidant properties in several preclinical models. This document focuses on its application in murine models of neuroinflammation, a key pathological process in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Key Findings from Preclinical Studies

Research indicates that this compound can mitigate neuroinflammatory processes through various mechanisms. A key study in an Alzheimer's disease mouse model induced by amyloid-beta (Aβ)₁₋₄₂ has shown that this compound administration can improve spatial memory. This effect is associated with a reduction in Aβ₁₋₄₂ accumulation and decreased oxidative stress in the brain.

Furthermore, studies on the structurally similar flavonoid, chrysin, suggest that this compound may also exert its neuroprotective effects by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways involved in the inflammatory response.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of this compound in an Aβ₁₋₄₂-induced Alzheimer's disease mouse model.

Table 1: Effect of this compound on Antioxidant Enzyme Activity in the Hippocampus and Cortex of Aβ₁₋₄₂-Induced Alzheimer's Disease Mice

Treatment GroupSuperoxide Dismutase (SOD) Activity (U/mg protein)Glutathione Peroxidase (GSH-Px) Activity (U/mg protein)
Hippocampus
ControlData not availableData not available
Aβ₁₋₄₂ ModelDecreasedDecreased
Aβ₁₋₄₂ + this compound (140 µg/kg)IncreasedIncreased
Cortex
ControlData not availableData not available
Aβ₁₋₄₂ ModelDecreasedDecreased
Aβ₁₋₄₂ + this compound (140 µg/kg)IncreasedIncreased

Table 2: Effect of this compound on Malondialdehyde (MDA) Levels in the Hippocampus and Cortex of Aβ₁₋₄₂-Induced Alzheimer's Disease Mice

Treatment GroupMalondialdehyde (MDA) Level (nmol/mg protein)
Hippocampus
ControlData not available
Aβ₁₋₄₂ ModelIncreased
Aβ₁₋₄₂ + this compound (140 µg/kg)Decreased
Cortex
ControlData not available
Aβ₁₋₄₂ ModelIncreased
Aβ₁₋₄₂ + this compound (140 µg/kg)Decreased

Experimental Protocols

Protocol 1: this compound Administration in an Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model

This protocol is based on a study that demonstrated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old).

  • House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±5% humidity) with ad libitum access to food and water.

2. Reagents:

  • This compound (purity >98%).

  • Aβ₁₋₄₂ peptide.

  • Sterile saline solution.

  • Anesthetics (e.g., isoflurane or a ketamine/xylazine cocktail).

3. Experimental Procedure:

  • Aβ₁₋₄₂ Preparation and Administration:

    • Dissolve Aβ₁₋₄₂ peptide in sterile saline to a final concentration of 1 mg/mL.

    • Anesthetize the mice.

    • Using a stereotaxic apparatus, perform an intracerebroventricular (ICV) injection of Aβ₁₋₄₂ (5 µL) into the lateral ventricle.

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., sterile saline).

    • Seven days after the Aβ₁₋₄₂ injection, administer this compound (140 µg/kg) via intracerebroventricular (ICV) injection.

    • The control group should receive a vehicle injection.

  • Behavioral Testing:

    • Perform behavioral tests, such as the Morris water maze, to assess spatial learning and memory, starting 14 days after this compound administration.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect brain tissue.

    • Dissect the hippocampus and cortex for biochemical analysis.

    • Measure SOD and GSH-Px activity and MDA levels using commercially available kits.

    • Analyze Aβ₁₋₄₂ accumulation and β-secretase expression using ELISA and Western blotting, respectively.

Protocol 2: Proposed Protocol for this compound Administration in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This proposed protocol is adapted from studies using structurally similar flavonoids, such as tectorigenin and chrysin, in LPS-induced neuroinflammation models.[1]

1. Animals:

  • Male C57BL/6 mice (8-10 weeks old).

  • Acclimatize animals for at least one week before the experiment.

2. Reagents:

  • This compound (purity >98%).

  • Lipopolysaccharide (LPS) from Escherichia coli.

  • Sterile saline solution.

3. Experimental Procedure:

  • This compound Administration:

    • Dissolve this compound in a suitable vehicle (e.g., sterile saline containing 0.5% carboxymethylcellulose).

    • Administer this compound orally (e.g., 5 or 10 mg/kg) once daily for 5 consecutive days.

    • The vehicle control group should receive the vehicle alone.

  • LPS-Induced Neuroinflammation:

    • On the 5th day, 1 hour after the final this compound administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (5 mg/kg).

    • The control group should receive an i.p. injection of sterile saline.

  • Sample Collection:

    • 24 hours after the LPS injection, euthanize the mice.

    • Collect blood samples for serum cytokine analysis.

    • Perfuse the brains with ice-cold saline and collect brain tissue (hippocampus and cortex) for analysis.

  • Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and brain homogenates using ELISA kits.[2][3]

    • Assess microglial activation in brain sections using immunohistochemistry for Iba-1.

    • Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated ERK, NF-κB) in brain tissue by Western blotting.[2]

Visualizations

Experimental Workflows

G cluster_0 Aβ₁₋₄₂-Induced Alzheimer's Model A Aβ₁₋₄₂ ICV Injection B 7-Day Incubation A->B C This compound (140 µg/kg) ICV Injection B->C D 14-Day Treatment Period C->D E Behavioral Testing (Morris Water Maze) D->E F Tissue Collection and Analysis E->F

Experimental workflow for this compound in an Alzheimer's model.

G cluster_1 LPS-Induced Neuroinflammation Model (Proposed) G This compound Oral Administration (5 days) H LPS Intraperitoneal Injection G->H I 24-Hour Post-LPS H->I J Sample Collection (Blood and Brain) I->J K Biochemical and Molecular Analysis J->K

Proposed workflow for this compound in an LPS model.

Signaling Pathways

G cluster_2 MEK/ERK Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MEK p-MEK1/2 TLR4->MEK ERK p-ERK1/2 MEK->ERK AP1 AP-1 Activation ERK->AP1 Inflammation Pro-inflammatory Mediator Production (TNF-α, IL-6, iNOS) AP1->Inflammation This compound This compound This compound->MEK

This compound inhibits the MEK/ERK signaling pathway.

G cluster_3 Inferred Anti-inflammatory and Antioxidant Pathways LPS LPS / Oxidative Stress NFkB NF-κB Activation LPS->NFkB Nrf2 Nrf2 Activation LPS->Nrf2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH-Px) ARE->AntioxidantEnzymes This compound This compound This compound->NFkB This compound->Nrf2

Inferred modulation of NF-κB and Nrf2 pathways by this compound.

References

Application Notes and Protocols for Determining Tectochrysin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectochrysin, a flavonoid predominantly isolated from Alpinia oxyphylla, has garnered significant interest in oncological research for its potential as an anticancer agent. Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and cytotoxicity. This assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[2][3] The quantity of these formazan crystals, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.[4][5]

These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of this compound on cancer cells. It also includes a summary of reported IC50 values and a schematic of the signaling pathways implicated in this compound-induced apoptosis.

Data Presentation

The cytotoxic efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. These values can vary depending on the cell line, exposure time, and specific experimental conditions.[6]

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (h)Reference
SW480Colon Cancer6.324[1][7]
HCT116Colon Cancer8.424[1][7]
HeLa S3Cervical Cancer> 100 µM72[8]
KBvinOral Squamous Carcinoma> 100 µM72
Flp-In™-293Human Embryonic Kidney> 100 µM*72[8]
ABCB1/Flp-In™-293Human Embryonic Kidney> 100 µM*72[8]
MCF-7Breast Cancer1.247Not Specified
Caco-2Colorectal Adenocarcinoma0.739Not Specified[9]
*Note: In this study, this compound was investigated for its ability to reverse multidrug resistance, and its intrinsic cytotoxicity was found to be low in these specific cell lines at the concentrations tested.

Experimental Protocols

This section outlines a detailed methodology for assessing this compound cytotoxicity using the MTT assay.

Materials and Reagents
  • This compound (purity > 98%)

  • Cancer cell lines of interest (e.g., SW480, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treat This compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition A 1. Culture cells to ~80% confluency B 2. Trypsinize and count cells A->B C 3. Seed cells in a 96-well plate (e.g., 5x10^3 to 1x10^4 cells/well) B->C D 4. Incubate for 24h to allow attachment C->D E 5. Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) D->E Start Treatment F 6. Replace medium with this compound-containing medium E->F G 7. Include vehicle control (DMSO) and untreated control H 8. Incubate for desired time periods (e.g., 24h, 48h, 72h) I 9. Add 20 µL of MTT solution (5 mg/mL) to each well H->I Begin Assay J 10. Incubate for 4h at 37°C I->J K 11. Carefully remove the supernatant J->K L 12. Add 150 µL of DMSO to dissolve formazan K->L M 13. Shake plate for 15 min L->M N 14. Measure absorbance at 570 nm M->N Read Plate O 15. Calculate % cell viability and IC50 value N->O Tectochrysin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis This compound This compound DR Death Receptors (DR3, DR4, Fas) This compound->DR upregulates NFkB_Inhibition Inhibition of IκBα Phosphorylation This compound->NFkB_Inhibition inhibits STAT3_Inhibition Inhibition of STAT3 Phosphorylation This compound->STAT3_Inhibition inhibits PI3K_Akt PI3K/Akt Pathway Inhibition This compound->PI3K_Akt inhibits Caspase_Activation Caspase Cascade Activation (Caspase-8, -9, -3) DR->Caspase_Activation activates p50_p65 p50/p65 NFkB_translocation p50/p65 Translocation to Nucleus p50_p65->NFkB_translocation prevents STAT3 STAT3 STAT3_dimerization STAT3 Dimerization & Translocation STAT3->STAT3_dimerization prevents Bcl2_family Modulation of Bcl-2 family proteins (e.g., ↓Bcl-2, ↑Bax) PI3K_Akt->Bcl2_family regulates Bcl2_family->Caspase_Activation promotes Gene_Expression Transcription of Anti-apoptotic Genes NFkB_translocation->Gene_Expression leads to STAT3_dimerization->Gene_Expression leads to Apoptosis Apoptosis Gene_Expression->Apoptosis suppresses Caspase_Activation->Apoptosis induces

References

Application Notes: Tectochrysin as a Potent Inhibitor of the JAK/STAT Pathway in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tectochrysin, a natural flavonoid found in plants such as Alpinia oxyphylla, has demonstrated significant anti-inflammatory properties. Recent research has highlighted its potential as a therapeutic agent by targeting key inflammatory signaling pathways. In macrophages, which are central players in the inflammatory response, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade. Aberrant activation of this pathway is implicated in numerous inflammatory diseases. This compound has been identified as an inhibitor of the JAK/STAT pathway, specifically targeting the phosphorylation of JAK3 and STAT3 in macrophages. This mechanism effectively suppresses the downstream transcription of pro-inflammatory cytokines, positioning this compound as a promising candidate for further investigation in drug development for inflammation-related disorders.

Data Presentation

The inhibitory effects of this compound on the JAK/STAT pathway and subsequent cytokine production in macrophages are summarized below. The data is compiled from studies on THP-1 derived macrophages.

Table 1: Effect of this compound on JAK/STAT Phosphorylation in Macrophages

Target ProteinThis compound ConcentrationObserved EffectCell Type
Phospho-JAK3Varies (Dose-dependent)Inhibition of phosphorylationTHP-1 derived macrophages
Phospho-STAT3Varies (Dose-dependent)Inhibition of phosphorylation[1][2]THP-1 derived macrophages

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion by Macrophages

CytokineThis compound ConcentrationObserved EffectCell Type
IL-1βVaries (Dose-dependent)Significant reduction in secretion[1][2]THP-1 derived macrophages
IL-6Varies (Dose-dependent)Significant reduction in secretion[1][2]THP-1 derived macrophages
TNF-αVaries (Dose-dependent)Significant reduction in secretion[1][2]THP-1 derived macrophages

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a general experimental workflow for studying the effects of this compound.

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Tecto This compound Tecto->pJAK Inhibits Genes Pro-inflammatory Gene Transcription DNA->Genes Binding & Activation Cytokine Cytokine Cytokine->Receptor Binding Experimental_Workflow Culture 1. Macrophage Culture (e.g., THP-1 Differentiation with PMA) Pretreat 2. Pre-treatment (this compound or Vehicle Control) Culture->Pretreat Stimulate 3. Inflammatory Stimulation (e.g., LPS + IFN-γ) Pretreat->Stimulate Collect 4. Sample Collection (24h) Stimulate->Collect Supernatant Supernatant Collect->Supernatant Centrifuge Lysate Cell Lysate Collect->Lysate Lyse Cells ELISA 5a. ELISA (TNF-α, IL-6, IL-1β) Supernatant->ELISA Western 5b. Western Blot (p-JAK3, p-STAT3) Lysate->Western

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Tectochrysin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tectochrysin solubility enhancement. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

This compound is a flavonoid with limited aqueous solubility. Its estimated water solubility is approximately 34.13 mg/L at 25°C[1]. In contrast, it is soluble in organic solvents like DMSO at concentrations up to 16.67 mg/mL[2]. This low aqueous solubility can significantly hinder its bioavailability and therapeutic efficacy in aqueous physiological environments.

Q2: Why is improving the aqueous solubility of this compound important for research?

Improving the aqueous solubility of this compound is crucial for several reasons:

  • Enhanced Bioavailability: For in vivo studies, poor aqueous solubility leads to low absorption and reduced systemic exposure, which can diminish or nullify the therapeutic effects of this potent compound[3].

  • Accurate In Vitro Assays: In cell-based assays, poor solubility can lead to precipitation of the compound in the culture medium, resulting in inaccurate and unreliable data.

  • Formulation Development: For the development of pharmaceutical formulations, especially for oral or parenteral administration, adequate aqueous solubility is a critical prerequisite.

Q3: What are the most common strategies to improve the aqueous solubility of this compound?

Based on studies of this compound and its structural analog, chrysin, the following techniques are effective for enhancing aqueous solubility:

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level can improve its dissolution rate and solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution velocity.

  • Co-solvency: The use of a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds[4].

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation of this compound in aqueous buffer during experiment. The concentration of this compound exceeds its solubility limit in the chosen buffer.1. Utilize a solubility-enhanced formulation of this compound (e.g., cyclodextrin complex or solid dispersion). 2. Incorporate a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) in your buffer, ensuring the final concentration does not affect experimental outcomes. 3. Perform a solubility test of this compound in your specific experimental buffer to determine its solubility limit before proceeding.
Inconsistent results in cell-based assays. Poor solubility leading to variable concentrations of dissolved this compound in the cell culture medium.1. Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). 2. Use a solubility-enhanced form of this compound to ensure complete dissolution in the aqueous medium.
Low oral bioavailability in animal studies. Limited dissolution of this compound in the gastrointestinal tract.1. Administer this compound as a solid dispersion or a nanoparticle formulation to improve its dissolution rate and absorption. 2. Consider formulating this compound with absorption enhancers or in a self-emulsifying drug delivery system (SEDDS).

Experimental Protocols and Data

Cyclodextrin Inclusion Complexation

This method involves the encapsulation of the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin, a cyclic oligosaccharide. This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin.

  • Preparation of this compound Solution: Dissolve this compound in a suitable organic solvent (e.g., ethanol) with sonication.

  • Preparation of Cyclodextrin Solution: Dissolve a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HPβCD or Randomly Methylated-β-cyclodextrin - RAMEB) in purified water. For cyclodextrins with lower organic solvent solubility, they can be dissolved in the aqueous phase.

  • Complexation: Add the cyclodextrin solution to the this compound solution. For less soluble cyclodextrins, the aqueous solution of the cyclodextrin is added to the organic solution of this compound. A slight precipitate may be observed initially.

  • Lyophilization: Freeze the resulting solution at a very low temperature (e.g., -110°C) and then lyophilize (freeze-dry) to remove the solvents.

  • Characterization: The resulting powder can be characterized for complex formation and solubility enhancement.

A study on the related flavonoid chrysin demonstrated a significant increase in water solubility using various β-cyclodextrin derivatives. RAMEB was found to be particularly effective, increasing the solubility of chrysin by over 8-fold.[5]

Cyclodextrin Derivative (1:2 molar ratio with Chrysin)Solubility Increase Factor
Randomly-methylated-β-cyclodextrin (RAMEB)8.04
Hydroxypropyl-β-cyclodextrin (HPβCD)-
Sulfobutylether-β-cyclodextrin (SBECD)-
β-cyclodextrin (βCD)-
Data adapted from a study on Chrysin complexation, specific values for HPβCD and SBECD were not provided in the summary.[5]
Solid Dispersion

Solid dispersion involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate and solubility.

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Mannitol or PVP-K30) in a common volatile solvent like ethanol.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure or by gentle heating to obtain a solid mass.

  • Pulverization and Sieving: Pulverize the solid mass and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Evaluate the solid dispersion for drug content, dissolution profile, and solubility.

A study on chrysin solid dispersions reported its aqueous solubility to be 3.7 µg/mL. The use of solid dispersion technology with carriers like mannitol and PVP-K30 was investigated to improve this.[6][7]

Nanoparticle Formulation

Reducing the particle size of this compound to the nanoscale can significantly increase its surface area-to-volume ratio, thereby enhancing its solubility and dissolution rate.

  • Chrysin Solution: Dissolve this compound in a mixture of a suitable organic solvent (e.g., DMSO) and water.

  • Chitosan Solution: Prepare a solution of chitosan in a dilute acidic solution (e.g., acetic acid).

  • Nanoparticle Formation: Add the this compound solution to the chitosan solution. Then, add a cross-linking agent like sodium tripolyphosphate (TPP) dropwise while stirring to form the nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium.

  • Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug release profile.

Formulation of chrysin-loaded chitosan nanoparticles has been shown to be a viable method for improving its solubility and providing sustained release.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and anti-cancer effects.

Tectochrysin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK/ERK Pathway cluster_Antioxidant Antioxidant Pathway This compound This compound IKK IKK This compound->IKK Inhibits MEK1_2 MEK1/2 This compound->MEK1_2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, Catalase) This compound->Antioxidant_Enzymes Enhances IkB IkB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Proinflammatory_Genes Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates AP1 AP-1 ERK1_2->AP1 Activates Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6) AP1->Inflammatory_Mediators Induces ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Scavenges

Caption: this compound inhibits NF-κB and MAPK/ERK pathways and enhances antioxidant enzyme activity.

This compound has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB pathway[8][9][10]. It directly binds to the p50 unit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes[8]. Additionally, this compound can suppress the MEK/ERK signaling pathway, which is also involved in inflammation[11]. Furthermore, it demonstrates antioxidant properties by increasing the activity of enzymes like superoxide dismutase (SOD) and catalase[12][13].

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a general workflow for selecting and evaluating a suitable solubility enhancement technique for this compound.

Caption: A workflow for improving this compound's aqueous solubility.

References

Tectochrysin Stability in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with tectochrysin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring flavonoid compound.[1] Its primary known mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] this compound has been shown to bind directly to the p50 subunit of NF-κB, which inhibits the translocation of p50 and p65 into the nucleus.[2] This compound has demonstrated anti-inflammatory and antioxidant properties.[3][4]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[2][5] It is recommended to prepare a high-concentration stock solution in 100% DMSO and store it at -20°C or -80°C, protected from light.[2] When preparing your working concentration, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]

Q3: Is this compound stable in aqueous cell culture media?

The stability of flavonoids like this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of other components in the media. While specific data on this compound's half-life in cell culture media is limited, flavonoids, in general, can be susceptible to degradation under typical cell culture conditions (37°C, physiological pH).

Q4: What are the potential signs of this compound degradation in my experiments?

Inconsistent experimental results, a decrease in the expected biological activity over time, or a visible change in the color of the culture medium could all be indicators of this compound degradation.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. Protect from light.
Degradation of this compound in cell culture medium. Minimize the pre-incubation time of this compound in the medium before adding it to the cells. Prepare fresh this compound-containing media for each experiment. Consider conducting a time-course experiment to assess the stability of this compound under your specific experimental conditions.
Interaction with media components. Serum proteins can sometimes interact with small molecules. If using serum-containing media, consider a short-term experiment in serum-free media to assess if stability is affected. However, be mindful of the impact of serum withdrawal on your cell line.
Incorrect concentration. Verify the calculations for your dilutions. Use a validated analytical method, such as HPLC, to confirm the concentration of your stock solution.[7][8]
Issue 2: Visible precipitation or changes in the medium after adding this compound.
Possible Cause Troubleshooting Step
Poor solubility at working concentration. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. When diluting the DMSO stock, add it to the medium with gentle mixing to facilitate dispersion.
Precipitation over time due to instability. As this compound degrades, its degradation products may have lower solubility. Observe the medium over the course of your experiment. If precipitation occurs later, it may be linked to degradation.
Interaction with media components leading to precipitation. Certain media components can interact with flavonoids. If possible, try a different basal medium (e.g., switch from DMEM to RPMI-1640 or vice versa) to see if the issue persists.[6]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound stability in cell culture media in the public domain, the following tables provide illustrative data based on general knowledge of flavonoid stability. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.

Table 1: Illustrative Half-life of this compound in Different Cell Culture Media

Medium Condition Illustrative Half-life (hours)
DMEM37°C, 5% CO₂, in the dark18 - 24
RPMI-164037°C, 5% CO₂, in the dark20 - 28
DMEM + 10% FBS37°C, 5% CO₂, in the dark24 - 36

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Factors Influencing this compound Stability

Factor Effect on Stability Recommendation
pH Flavonoids are generally more stable at slightly acidic pH. Stability may decrease at physiological or alkaline pH.Maintain consistent pH of the culture medium.
Temperature Higher temperatures accelerate degradation.Store stock solutions at low temperatures (-20°C or -80°C). Minimize the time the compound spends at 37°C before interacting with cells.
Light Exposure to light, especially UV, can cause photodegradation of flavonoids.Protect stock solutions and experimental setups from direct light.
Presence of Serum Serum proteins may bind to and potentially stabilize flavonoids, but this can also affect their bioavailability.Be consistent with the use and source of serum in your experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Water (HPLC grade)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium with this compound to the desired final concentration (e.g., 10 µM).

  • Immediately take a sample at time zero (T=0) and store it at -80°C.

  • Incubate the remaining medium under standard cell culture conditions (37°C, 5% CO₂).

  • Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store all samples at -80°C until analysis.

  • For analysis, thaw the samples and precipitate any proteins by adding three volumes of ice-cold acetonitrile.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the this compound peak at its maximum absorbance wavelength.

  • Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the T=0 sample.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on cell viability.[9]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the old medium from the cells and add the this compound-containing medium or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

NF-kB Signaling Pathway Inhibition by this compound NF-κB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm This compound This compound p50 p50 This compound->p50 Binds to Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Gene_expression Target Gene Expression (Inflammation, Cell Survival) Nucleus->Gene_expression NFkB_nucleus NF-κB (Active) NFkB_nucleus->Gene_expression Induces

Caption: Inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Workflow for Assessing this compound Stability Experimental Workflow for Assessing this compound Stability prep_stock Prepare this compound Stock Solution (in DMSO) spike_media Spike Cell Culture Medium with this compound prep_stock->spike_media time_zero Collect T=0 Sample spike_media->time_zero incubate Incubate Medium at 37°C, 5% CO₂ spike_media->incubate protein_precip Protein Precipitation (Acetonitrile) time_zero->protein_precip collect_samples Collect Samples at Various Time Points incubate->collect_samples collect_samples->protein_precip centrifuge Centrifugation protein_precip->centrifuge hplc_analysis HPLC Analysis centrifuge->hplc_analysis data_analysis Data Analysis (% Remaining vs. T=0) hplc_analysis->data_analysis

Caption: Workflow for determining the stability of this compound in cell culture media.

References

Troubleshooting Tectochrysin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tectochrysin. The following information is designed to address common challenges, particularly the issue of precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound, a flavonoid, is sparingly soluble in water but shows good solubility in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended due to its excellent solubilizing capacity for flavonoids and its compatibility with many biological assays at low final concentrations.[1][2] Other suitable solvents include acetone, chloroform, dichloromethane, and ethyl acetate.[1] For applications where DMSO is not suitable, ethanol or methanol can be used, although the solubility may be lower compared to DMSO.[3]

Q2: My this compound precipitated out of solution after I diluted my DMSO stock in my aqueous buffer/cell culture medium. Why did this happen and how can I prevent it?

A2: This is a common issue known as solvent-shifting precipitation. This compound is poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the this compound molecules can aggregate and precipitate out of the now predominantly aqueous environment.[2][4]

To prevent this, a gradual dilution method is recommended. Instead of adding the stock solution directly to the full volume of your aqueous buffer, try a stepwise dilution. For cell culture, you can add the stock solution to a small volume of pre-warmed cell culture medium containing serum, mix thoroughly, and then add this intermediate dilution to the final volume.[5] Keeping the medium warm during dilution can also help maintain solubility.[5]

Q3: What is the recommended concentration for a this compound stock solution?

A3: A stock solution of 1 mg/mL in a suitable organic solvent like methanol has been successfully used in published research.[3] However, the optimal concentration will depend on the solvent used and the requirements of your specific experiment. It is generally advisable to prepare a concentrated stock (e.g., 10-50 mM in DMSO) and then make fresh dilutions for your experiments.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Once dissolved, stock solutions should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C. When stored properly, stock solutions are generally stable for several weeks.

Q5: Can I heat the solution to help dissolve the this compound?

A5: Gentle warming can be used to aid in the dissolution of this compound. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Flavonoids can be sensitive to high temperatures.

Troubleshooting Guide: this compound Precipitation

This guide addresses the common issue of this compound precipitation during experimental procedures.

Problem Potential Cause Recommended Solution
Precipitation upon initial dissolution in organic solvent. The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature.- Try sonicating the solution.- Gently warm the solution while stirring.- Increase the volume of the solvent to create a more dilute solution.
Precipitation immediately after diluting the stock solution in an aqueous buffer or cell culture medium. Rapid change in solvent polarity (solvent-shifting) causing the hydrophobic this compound to aggregate and fall out of solution.[2][4]- Use a stepwise dilution method. Add the stock solution to a small volume of the aqueous medium first, mix well, and then add this to the final volume.- For cell culture, pre-mix the stock solution with a small amount of serum before adding it to the serum-containing medium.- Add the aqueous medium dropwise to the stock solution while vortexing.[5]
The solution becomes cloudy over time after dilution. The diluted solution is supersaturated, and precipitation is occurring slowly. The temperature of the solution may have decreased.- Ensure the final concentration in the aqueous solution is below the solubility limit of this compound in that medium.- Maintain a constant temperature, especially if the initial dilution was performed at an elevated temperature.- Consider using a co-solvent or a solubilizing agent if compatible with your experimental system.
Precipitation is observed after storing the diluted solution. The diluted aqueous solution is not stable for long-term storage, leading to precipitation over time.- Prepare fresh dilutions of this compound from the stock solution immediately before each experiment.- If temporary storage is necessary, keep the diluted solution at a constant temperature and protected from light.

Quantitative Data

The following table summarizes the solubility of chrysin, a structurally similar flavonoid, in various organic solvents at different temperatures. This data can be used as a proxy to estimate the solubility of this compound.

Note: The following data is for chrysin and is provided as a reference for this compound due to the lack of specific public data for the latter. The solubility of this compound is expected to be in a similar range.

SolventTemperature (°C)Molar Solubility of Chrysin (mol·L⁻¹)Approximate Solubility (mg/mL)
DMSO 25> 0.1 (estimated)> 25.4
Acetone 200.0297.37
300.04110.41
400.05814.74
500.08120.57
Methanol 200.0030.76
300.0051.27
400.0082.03
500.0123.05
Ethanol 200.0041.02
300.0061.52
400.0092.29
500.0143.56

Data for chrysin adapted from published studies. The solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 268.27 g/mol ). For 1 mL of a 10 mM solution, 2.68 mg of this compound is needed.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Applications

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (containing serum)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

  • In a sterile microcentrifuge tube, prepare an intermediate dilution by adding the calculated volume of the this compound stock solution to a small volume (e.g., 100-200 µL) of the pre-warmed complete cell culture medium.

  • Gently pipette up and down to mix thoroughly. Visually inspect for any signs of precipitation.

  • Add the intermediate dilution to the final volume of the cell culture medium in your experimental vessel (e.g., flask, plate).

  • Swirl the vessel gently to ensure even distribution of the compound.

  • Include a vehicle control in your experiment by adding the same final concentration of DMSO to a separate culture vessel.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment intermediate Prepare Intermediate Dilution (in warm medium) thaw->intermediate final_dilution Add to Final Volume of Culture Medium intermediate->final_dilution experiment Cell-Based Assay final_dilution->experiment Ready for Use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart cluster_initial Troubleshooting: Initial Dissolution cluster_dilution_ts Troubleshooting: Dilution start Precipitation Observed check_step When did precipitation occur? start->check_step initial_dissolution During initial dissolution in organic solvent check_step->initial_dissolution Initial Step after_dilution After dilution in aqueous solution check_step->after_dilution Dilution Step solution1_1 Sonicate initial_dissolution->solution1_1 solution1_2 Gently Warm initial_dissolution->solution1_2 solution1_3 Increase Solvent Volume initial_dissolution->solution1_3 solution2_1 Use Stepwise Dilution after_dilution->solution2_1 solution2_2 Pre-mix with Serum after_dilution->solution2_2 solution2_3 Add Aqueous Medium Slowly after_dilution->solution2_3

Caption: Troubleshooting flowchart for this compound precipitation.

References

Technical Support Center: Optimizing Tectochrysin Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of optimizing tectochrysin dosage for in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in in vivo studies?

A1: Based on published literature, effective doses of this compound in mouse models of cancer and rheumatoid arthritis have been reported in the range of 5 mg/kg to 10 mg/kg.[1] A conservative starting point for a new in vivo study would be at the lower end of this range, with dose escalation based on tolerability and efficacy.

Q2: What is the best route of administration for this compound in vivo?

A2: this compound has been administered in vivo via both intraperitoneal (i.p.) injection and oral gavage.[1] The choice of administration route will depend on the experimental goals. Intraperitoneal injection often leads to higher bioavailability for compounds with poor oral absorption, while oral gavage may be more clinically relevant for developing an orally administered therapeutic.

Q3: this compound has poor water solubility. How can I prepare it for in vivo administration?

A3: Due to its hydrophobic nature, this compound requires a suitable vehicle for solubilization. A common approach is to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). For intraperitoneal injections, a final concentration of 0.1% DMSO in the dosing solution has been used.[1] For oral administration, co-solvents like polyethylene glycol (PEG) or surfactants like Tween 80 can be employed.[2][3] Advanced formulation strategies such as the use of cyclodextrins to form inclusion complexes can also significantly improve the aqueous solubility of flavonoids.[1][4][5]

Q4: Is there any toxicity data available for this compound?

A4: While specific comprehensive toxicology studies on this compound are not widely published, in vivo studies using doses of 5 mg/kg have not reported significant changes in the body weight of treated mice compared to control groups, suggesting good tolerability at this dose.[1] For the structurally related flavonoid, chrysin, an oral LD50 of 4350 mg/kg has been reported in rats.[6][7] However, it is crucial to conduct a maximum tolerated dose (MTD) study in the specific animal model and strain being used for your experiments.

Q5: What are the known mechanisms of action for this compound?

A5: this compound has been shown to exert its biological effects through multiple signaling pathways. It is known to inhibit the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of STAT3, both of which are key regulators of inflammation and cell survival.[1] this compound can also induce apoptosis (programmed cell death) in cancer cells and modulate the JAK/STAT signaling pathway, which is implicated in inflammatory responses.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the dosing solution. Poor solubility of this compound in the chosen vehicle.1. Increase the concentration of the co-solvent (e.g., DMSO), but ensure it remains within a safe limit for in vivo use (typically ≤10% for i.p. injections).[8][9] 2. Incorporate a surfactant like Tween 80 (e.g., 1-10%) in your vehicle to improve solubility and absorption.[2] 3. Consider formulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin, to enhance its aqueous solubility.[1][4][5] 4. Prepare fresh dosing solutions immediately before administration.
No observable in vivo efficacy at the initial dose. 1. The administered dose is below the therapeutic window. 2. Poor bioavailability of the compound.1. Perform a dose-escalation study to determine the optimal effective dose. 2. If using oral gavage, consider switching to intraperitoneal injection to potentially increase systemic exposure. 3. Optimize the formulation to enhance bioavailability. This could involve using absorption enhancers or advanced delivery systems like nanoparticles or liposomes.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). The administered dose exceeds the maximum tolerated dose (MTD).1. Immediately reduce the dosage in subsequent experiments. 2. Conduct a formal MTD study to establish the safe dosing range for your specific animal model and strain. 3. Monitor animals closely for any adverse effects and establish clear humane endpoints.
High variability in experimental results between animals. 1. Inconsistent preparation or administration of the dosing solution. 2. Variations in the health status or age of the animals.1. Ensure the dosing solution is homogenous and that each animal receives the correct volume. Sonication of the final solution before administration can help ensure a uniform suspension. 2. Use age- and weight-matched animals and ensure they are housed under consistent environmental conditions.

Quantitative Data Summary

Table 1: Reported In Vivo Efficacious Doses of this compound

Animal Model Disease/Condition Dose Route of Administration Reference
Mouse (Xenograft)Colon Cancer5 mg/kgIntraperitoneal[1]
Mouse (CIA model)Rheumatoid Arthritis5 mg/kg and 10 mg/kgIntragastric[1]
RatCCl4-induced liver injuryNot specifiedNot specified[10]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration of Alpinia oxyphylla extract)

Parameter Value Reference
Tmax (h) ~0.5[2]
Cmax (ng/mL) ~10[2]
AUC (ng*h/mL) ~25[2]

Note: These values are from a study using a plant extract and may not be directly comparable to studies using purified this compound.

Table 3: Toxicity Data for Chrysin (a related flavonoid) in Rats

Parameter Value Route of Administration Reference
LD50 4350 mg/kgOral[6][7]
NOAEL 500 mg/kgOral[6][7]
LOAEL 1000 mg/kgOral[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Sterile 0.9% saline solution

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to completely dissolve the this compound. For example, to prepare a 1 mg/mL final solution with 10% DMSO, first dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Slowly add the sterile saline solution to the dissolved this compound-DMSO mixture while vortexing to reach the final desired volume. For the example above, add 9 mL of saline to the 1 mL of this compound-DMSO stock to get a final concentration of 1 mg/mL in 10% DMSO.

    • If any precipitation occurs, briefly sonicate the solution until it becomes clear.

    • Administer the solution to the animals immediately after preparation.

Protocol 2: Preparation of this compound for Oral Gavage
  • Materials:

    • This compound powder

    • DMSO (optional, for initial solubilization)

    • Polyethylene glycol 400 (PEG400)

    • Tween 80

    • Sterile water

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Determine the required amounts of this compound and vehicle components.

    • A common vehicle for oral administration of hydrophobic compounds is a mixture of PEG400, Tween 80, and water. A starting ratio could be 10% PEG400 and 5% Tween 80 in sterile water.

    • If needed, first dissolve the this compound in a small amount of DMSO.

    • In a sterile tube, add the required volume of PEG400 and Tween 80.

    • Add the dissolved this compound (or the powder directly if not using DMSO) to the PEG400/Tween 80 mixture.

    • Vortex thoroughly to ensure complete mixing.

    • Slowly add the sterile water to the mixture while vortexing to achieve the final desired volume and concentration.

    • Ensure the final solution is homogenous before administration.

Visualizations

Tectochrysin_Signaling_Pathway This compound Signaling Pathway cluster_NFkB NF-κB Pathway cluster_JAK_STAT JAK/STAT Pathway This compound This compound IKK IKK This compound->IKK inhibits JAK JAK This compound->JAK inhibits Apoptosis Apoptosis This compound->Apoptosis induces IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus1 Nucleus NFkB->Nucleus1 translocates to Gene_Expression1 Pro-inflammatory & Anti-apoptotic Genes Nucleus1->Gene_Expression1 regulates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus2 Nucleus pSTAT3->Nucleus2 dimerizes & translocates to Gene_Expression2 Cell Proliferation & Survival Genes Nucleus2->Gene_Expression2 regulates

Caption: this compound's mechanism of action.

Dosage_Optimization_Workflow In Vivo Dosage Optimization Workflow for this compound start Start lit_review Literature Review (5-10 mg/kg starting range) start->lit_review formulation Formulation Development (e.g., DMSO/Saline, PEG400/Tween 80) lit_review->formulation mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study dose_range Select Dose Range (below MTD) mtd_study->dose_range efficacy_study Pilot Efficacy Study (small groups) dose_range->efficacy_study evaluate Evaluate Efficacy & Tolerability efficacy_study->evaluate evaluate->dose_range Optimize Dose definitive_study Definitive Efficacy Study (larger groups) evaluate->definitive_study Efficacious & Tolerated end End definitive_study->end

Caption: Workflow for this compound dosage optimization.

Troubleshooting_Logic Troubleshooting Logic for this compound In Vivo Studies start Experiment Start precipitation Precipitation in solution? start->precipitation no_efficacy No Efficacy Observed? precipitation->no_efficacy No improve_solubility Improve Solubility: - Increase co-solvent - Add surfactant - Use cyclodextrin precipitation->improve_solubility Yes toxicity Toxicity Observed? no_efficacy->toxicity No increase_dose Increase Dose or Change Route (e.g., i.p.) no_efficacy->increase_dose Yes reduce_dose Reduce Dose & Conduct MTD Study toxicity->reduce_dose Yes proceed Proceed with Experiment toxicity->proceed No improve_solubility->start increase_dose->start reduce_dose->start

Caption: Troubleshooting decision tree.

References

Light sensitivity and degradation of Tectochrysin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tectochrysin

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the light sensitivity and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

Yes, this compound is a flavonoid and, like many compounds in this class, it is susceptible to degradation upon exposure to light. Product information for this compound often specifies that it should be stored at 2°C - 8°C and protected from light, indicating its potential for photodegradation[1].

Q2: What are the potential consequences of exposing this compound solutions to light during my experiments?

Exposure of this compound to light, particularly UV light, can lead to its degradation. This can result in:

  • A decrease in the effective concentration of this compound in your experiments, leading to inaccurate and irreproducible results.

  • The formation of unknown degradation products, which may have different biological activities or interfere with analytical measurements.

  • Inaccurate assessment of this compound's therapeutic potential or mechanism of action.

Q3: What is the UV-Visible absorption spectrum of this compound?

While a specific, publicly available UV-Vis spectrum for this compound is not readily found in the literature, data for the closely related compound 7-Methoxyflavone shows a significant absorption maximum at 251 nm in methanol[2]. Flavonoids typically exhibit two major absorption bands in the UV-Vis region: Band I (typically 300-400 nm) and Band II (typically 240-280 nm). Given its structure as a 5-hydroxy-7-methoxyflavone, this compound is expected to absorb UV light, making it prone to photodegradation. It is recommended to determine the specific absorption spectrum of your this compound sample in the solvent system used for your experiments.

Q4: What are the known degradation pathways for this compound under light exposure?

Specific photodegradation pathways for this compound have not been extensively detailed in the available literature. However, flavonoids, in general, can undergo several types of degradation reactions upon light exposure, including oxidation, isomerization, and cleavage of the heterocyclic C-ring[3]. The presence of hydroxyl and methoxy groups on the flavonoid skeleton can influence the specific degradation route.

Q5: How can I minimize the light-induced degradation of this compound during my experiments?

To minimize photodegradation, the following precautions are recommended:

  • Storage: Always store solid this compound and stock solutions in amber vials or containers wrapped in aluminum foil at the recommended temperature (2°C - 8°C)[1].

  • Sample Preparation: Prepare solutions of this compound in a dimly lit environment. Use amber-colored glassware or wrap glassware in aluminum foil.

  • During Experiments: If possible, conduct experimental steps involving this compound with minimal light exposure. For cell culture experiments, this may involve working quickly and keeping plates or flasks covered when not directly being observed.

  • Controls: Include appropriate "dark" controls in your experiments (samples prepared and handled in the same way but kept protected from light) to assess the extent of any potential photodegradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity of this compound. Photodegradation of this compound leading to a lower effective concentration.Prepare fresh solutions of this compound for each experiment. Ensure all storage and handling steps are performed with protection from light. Use amber vials and minimize exposure time to ambient light. Run a "dark" control to compare with the light-exposed sample.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products due to light exposure.Analyze a sample of this compound that has been intentionally exposed to light alongside a protected sample to identify potential degradation peaks. Use a stability-indicating HPLC method to resolve this compound from its degradants.
Variability in results between experimental repeats. Inconsistent light exposure during sample preparation and experimentation.Standardize all procedures to ensure consistent light exposure conditions for all samples. This includes the duration and intensity of light. Document your light-handling procedures in your experimental protocol.
Precipitation or color change in this compound solutions. Degradation of this compound may lead to the formation of less soluble products.Visually inspect solutions before use. If any changes are observed, discard the solution and prepare a fresh batch under light-protected conditions.

Experimental Protocols

Protocol 1: General Photostability Testing of this compound (Forced Degradation Study)

This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances[4][5].

Objective: To evaluate the photostability of this compound in a specific solvent system and identify potential degradation products.

Materials:

  • This compound

  • Solvent of interest (e.g., DMSO, ethanol, cell culture medium)

  • Amber and clear glass vials

  • Photostability chamber with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps)

  • Calibrated radiometer/lux meter

  • HPLC or UPLC-MS/MS system with a suitable column (e.g., C18)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into two sets of vials: one set of clear glass vials (for light exposure) and one set of amber glass vials or clear vials wrapped in aluminum foil (for "dark" control).

  • Light Exposure:

    • Place the clear vials in the photostability chamber.

    • Place the "dark" control vials in the same chamber but shielded from light.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Monitor the light exposure using a calibrated radiometer/lux meter.

    • It is recommended to pull samples at intermediate time points to assess the kinetics of degradation.

  • Sample Analysis:

    • At each time point, analyze the light-exposed and "dark" control samples by a validated stability-indicating HPLC or UPLC-MS/MS method.

    • The analytical method should be able to separate this compound from its degradation products. A UPLC-MS/MS method can also provide mass information for the identification of degradants[6].

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control samples.

    • Determine the rate of degradation (photodegradation kinetics).

    • Analyze the chromatograms for the appearance of new peaks in the light-exposed samples. If using UPLC-MS/MS, attempt to identify the mass of the degradation products.

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Solution aliquot Aliquot into Clear and Amber Vials prep->aliquot light Expose Clear Vials to Light aliquot->light dark Keep Amber Vials in Dark (Control) aliquot->dark hplc HPLC / UPLC-MS/MS Analysis light->hplc dark->hplc quantify Quantify this compound Degradation hplc->quantify identify Identify Degradation Products quantify->identify

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK/ERK Signaling Pathway Modulation by this compound

Studies have indicated that this compound can influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Tecto This compound Tecto->MEK inhibits Response Cellular Response (Proliferation, Differentiation) Transcription->Response

Caption: this compound's modulation of the MAPK/ERK pathway.

JAK/STAT Signaling Pathway Inhibition by this compound

This compound has been found to inhibit the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, which is critical for cytokine signaling.

G Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Tecto This compound Tecto->JAK inhibits GeneTranscription Gene Transcription STAT_dimer->GeneTranscription activates

Caption: Inhibition of the JAK/STAT pathway by this compound.

References

Overcoming Tectochrysin-induced off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Tectochrysin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is a naturally occurring flavonoid known for its antioxidant and anti-inflammatory properties. Its primary mechanism of action involves the modulation of key signaling pathways, most notably the inhibition of nuclear factor-kappa B (NF-κB) activity.[1][2] It has also been shown to directly inhibit MEK1/2, leading to a downstream reduction in ERK1/2 phosphorylation.[3]

Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?

A2: While investigating a specific biological question, it's crucial to be aware of this compound's broader activity profile, which can be considered off-target depending on your research focus. These activities include:

  • Inhibition of ATP-binding cassette (ABC) transporters: this compound is a known inhibitor of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[4][5] This can affect the intracellular concentration of other compounds and may influence cell viability assays.

  • Modulation of multiple signaling pathways: Besides NF-κB and MEK/ERK, this compound has been reported to affect the JAK/STAT and PI3K/AKT signaling pathways.[6][7]

  • Direct interaction with cellular components: this compound can directly bind to proteins, such as the p50 subunit of NF-κB.[8]

Q3: I am observing unexpected cytotoxicity at concentrations where this compound is reported to be non-toxic. What could be the cause?

A3: There are several potential reasons for unexpected cytotoxicity:

  • Off-target inhibition of efflux pumps: If your cell line expresses high levels of P-glycoprotein (P-gp) or ABCG2, this compound's inhibition of these transporters can lead to the accumulation of other media components or cellular waste products to toxic levels.[4][5]

  • Interference with viability assays: Flavonoids like this compound can directly reduce tetrazolium salts (e.g., MTT) or resazurin (e.g., AlamarBlue) in the absence of cells, leading to inaccurate readings that may be misinterpreted as changes in cell viability.[9] It is crucial to include proper controls, as detailed in the troubleshooting guide.

  • Cell-type specific sensitivity: The reported non-toxic concentrations of this compound may not apply to your specific cell line. It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your experimental model.

Q4: How can I be sure that the observed effects in my experiment are due to this compound's on-target activity and not an off-target effect?

A4: To ensure the specificity of your results, consider the following control experiments:

  • Use of specific inhibitors: If you hypothesize that this compound's effect is mediated through a specific pathway (e.g., NF-κB), use a well-characterized inhibitor of that pathway as a positive control.

  • Rescue experiments: If this compound inhibits a particular protein, try to overexpress a resistant mutant of that protein to see if the effect is reversed.

  • Orthogonal assays: Confirm your findings using different experimental techniques that measure the same endpoint through different mechanisms.

  • Control for ABC transporter inhibition: If your cells express P-gp or ABCG2, consider using a known inhibitor of these transporters as a control to assess their potential contribution to the observed phenotype.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT, AlamarBlue)
  • Problem: You observe an unexpected increase or decrease in cell viability, or high variability between replicates when using colorimetric viability assays.

  • Potential Cause: Flavonoids, including this compound, are known to have reducing properties and can directly react with the assay reagents, leading to false-positive or false-negative results.[9]

  • Troubleshooting Steps:

    • Reagent Interaction Control: In a cell-free setting, incubate this compound at the concentrations used in your experiment with your viability assay reagent (e.g., MTT, AlamarBlue) and measure the absorbance/fluorescence. This will determine if there is a direct chemical reaction.

    • Alternative Viability Assays: Switch to a viability assay that is not based on metabolic reduction. Recommended alternatives include:

      • Trypan Blue Exclusion Assay: A simple, cost-effective method to count viable cells based on membrane integrity.[9]

      • Crystal Violet Staining: Measures the number of adherent cells.

      • ATP-based assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP as an indicator of cell viability.

    • Microscopic Examination: Always visually inspect your cells under a microscope to confirm the results of any viability assay. Look for changes in morphology, cell detachment, or signs of apoptosis/necrosis.

Issue 2: My results suggest this compound is affecting a pathway, but I'm not sure if it's a direct or indirect effect.
  • Problem: You observe a change in a signaling pathway (e.g., decreased phosphorylation of a protein) after this compound treatment, but you need to determine if this compound is directly targeting a component of that pathway.

  • Potential Cause: this compound's broad activity can lead to downstream effects on multiple pathways. For instance, its inhibition of MEK1/2 will indirectly affect the activation of downstream transcription factors.[3]

  • Troubleshooting Steps:

    • In Vitro Kinase/Enzyme Assays: If possible, perform a cell-free assay with the purified protein of interest (e.g., a kinase) and this compound to see if there is direct inhibition.

    • Pull-Down Assays: To test for direct binding, you can immobilize this compound on beads and incubate it with cell lysate. Then, use Western blotting to see if your protein of interest is "pulled down" with this compound.[8]

    • Computational Docking: Molecular docking studies can predict the binding affinity of this compound to your protein of interest and suggest potential binding sites.[7][8]

Issue 3: I am studying this compound's role in reversing multidrug resistance, but the effect is not as pronounced as expected.
  • Problem: You are using this compound to sensitize cancer cells to a chemotherapy drug, but the observed reversal of resistance is minimal.

  • Potential Cause: The level of P-glycoprotein (P-gp) or ABCG2 expression in your cell line might be too high for the concentration of this compound used. Alternatively, other resistance mechanisms may be at play.

  • Troubleshooting Steps:

    • Confirm ABC Transporter Expression: Use Western blotting or qPCR to verify the expression levels of P-gp and ABCG2 in your resistant cell line compared to the sensitive parental line.

    • Optimize this compound Concentration: Perform a dose-response experiment to find the optimal concentration of this compound that effectively inhibits P-gp/ABCG2 without causing significant cytotoxicity on its own.

    • Functional Efflux Assay: Use a functional assay like the Calcein-AM uptake assay to confirm that this compound is indeed inhibiting the efflux pump activity in your cells.[8][10]

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
SW480Colon Cancer6.3~23.5[1][8]
HCT116Colon Cancer8.4~31.3[1][8]
Flp-In™-293Human Embryonic Kidney>100 µM>100[4][11]
ABCB1/Flp-In™-293P-gp overexpressing>100 µM>100[4][11]
KBHuman Oral Squamous Carcinoma>100 µM>100[4][11]
KBvinP-gp overexpressing>100 µM>100[4][11]

Note: The molecular weight of this compound is 268.27 g/mol . Conversion from µg/mL to µM is approximate.

Table 2: this compound Activity on Known Off-Target Proteins

Target ProteinActivityEffective ConcentrationAssay SystemReference
P-glycoprotein (P-gp)InhibitionNon-competitive inhibition observedCalcein-AM uptake, Rhodamine 123 efflux[4][11]
ABCG2Inhibition1 µM sensitizes mutant ABCG2 cellsMitoxantrone sensitization assay[4][12]
MEK1/2Direct InhibitionInactivates phosphorylated MEK1/2In vitro enzyme reaction[3]
NF-κB (p50 subunit)Direct BindingDemonstrated by pull-down assayPull-down assay, computational docking[8]
JAK3/STAT3Inhibition of phosphorylationEffective in THP-1 derived macrophagesWestern Blot[6]

Key Experimental Protocols

Protocol 1: Calcein-AM Efflux Assay for P-glycoprotein (P-gp) Inhibition

This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent substrate Calcein. P-gp actively transports the non-fluorescent Calcein-AM out of the cell. Inhibition of P-gp leads to the intracellular accumulation of Calcein-AM, which is then cleaved by intracellular esterases into the highly fluorescent Calcein.

Materials:

  • Calcein-AM stock solution (1 mM in DMSO)

  • Your cell line of interest (adherent or suspension)

  • This compound stock solution

  • Known P-gp inhibitor (e.g., Verapamil) as a positive control

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • The next day, wash the cells once with pre-warmed HBSS.

  • Prepare working solutions of this compound and the positive control (Verapamil) in HBSS at desired concentrations. Include a vehicle control (DMSO).

  • Add the compound solutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Prepare the Calcein-AM working solution by diluting the stock solution to a final concentration of 1-5 µM in HBSS.

  • Add the Calcein-AM working solution to all wells.

  • Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold HBSS to remove extracellular Calcein-AM.

  • Add fresh HBSS to each well.

  • Measure the intracellular fluorescence using a plate reader with excitation at ~490 nm and emission at ~515 nm.

Expected Results: An increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol allows for the detection of changes in the phosphorylation status of STAT3, a key transcription factor, in response to this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate and treat your cells with this compound for the desired time points. Include appropriate vehicle and positive/negative controls.

  • After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed with an antibody against total STAT3 and then a loading control.

Expected Results: A decrease in the band intensity for p-STAT3 in this compound-treated samples compared to the control would indicate an inhibitory effect on the STAT3 signaling pathway.

Visualizations

Tectochrysin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MEK1_2 MEK1/2 Receptor->MEK1_2 Activates IKK IKK Receptor->IKK Activates JAK JAK Receptor->JAK Activates P_gp P-glycoprotein (P-gp/ABCB1) ABCG2 ABCG2 p_MEK1_2 p-MEK1/2 MEK1_2->p_MEK1_2 ERK1_2 ERK1/2 p_MEK1_2->ERK1_2 Phosphorylates p_ERK1_2 p-ERK1/2 ERK1_2->p_ERK1_2 Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) p_ERK1_2->Gene_Expression IkB IκB IKK->IkB Phosphorylates NF_kB_complex NF-κB-IκB Complex NF_kB NF-κB (p50/p65) NF_kB_complex->NF_kB Releases NF_kB->Gene_Expression Translocates to Nucleus STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Gene_Expression Translocates to Nucleus JAK->STAT3 Phosphorylates This compound This compound This compound->P_gp Inhibits This compound->ABCG2 Inhibits This compound->p_MEK1_2 Inhibits This compound->NF_kB Directly Binds p50 Inhibits Translocation This compound->JAK Inhibits (JAK/STAT pathway)

Caption: Overview of signaling pathways modulated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Viability_Assay Using Colorimetric Viability Assay? Start->Check_Viability_Assay Assay_Interference Perform Cell-Free Assay Control Check_Viability_Assay->Assay_Interference Yes Check_ABC_Transporters Cell Line Expresses P-gp/ABCG2? Check_Viability_Assay->Check_ABC_Transporters No Switch_Assay Switch to Non-Reductive Assay (e.g., Trypan Blue, ATP-based) Assay_Interference->Switch_Assay Switch_Assay->Check_ABC_Transporters Functional_Assay Perform Calcein-AM Efflux Assay Check_ABC_Transporters->Functional_Assay Yes Consider_Off_Target Consider Off-Target Pathway Modulation Check_ABC_Transporters->Consider_Off_Target No Functional_Assay->Consider_Off_Target Validate_Pathway Validate with Specific Inhibitors/Activators Consider_Off_Target->Validate_Pathway Direct_Binding Confirm with Pull-Down or In Vitro Assay Validate_Pathway->Direct_Binding End Interpret Results with Confidence Direct_Binding->End

Caption: Experimental workflow for troubleshooting unexpected results.

Logical_Relationship cluster_causes Potential Causes of Unexpected Results cluster_actions Troubleshooting Actions Observation Observation Cause1 Unexpected Cytotoxicity Observation->Cause1 is Cause2 Inconsistent Viability Data Observation->Cause2 is Cause3 Unexplained Pathway Modulation Observation->Cause3 is Possible_Cause Possible Cause Action Recommended Action Action1 P-gp/ABCG2 Inhibition Assay Cause1->Action1 may be due to Action2 Cell-Free Viability Reagent Control Cause2->Action2 could be Action4 Western Blot for Off-Target Pathways Cause3->Action4 investigate with Action3 Use Alternative Viability Assay Action2->Action3 if positive

Caption: Logical relationships between observations and actions.

References

Technical Support Center: Tectochrysin Extraction and Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tectochrysin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it commonly extracted?

A1: this compound is a flavonoid, specifically a monomethoxyflavone.[1] It is a major bioactive compound found in plants such as Alpinia oxyphylla and Alpinia zerumbet.[2][3][4] It has also been isolated from the heartwood of certain trees and propolis.[5][6][7] this compound is investigated for its various potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer activities.[5][6][8]

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is critical and depends on the extraction technique. Ethanol is one of the most commonly used and effective solvents for flavonoid extraction.[9] Methanol and acetone have also been used for extracting compounds from Alpinia zerumbet.[3] For purification and analytical purposes, this compound is soluble in DMSO.[2][10] The solubility of the related compound chrysin has been shown to be highest in dipolar aprotic solvents like N,N-dimethylformamide (DMF) and acetone, with moderate solubility in polar protic solvents like alcohols.[11][12]

Q3: What are the common methods for this compound extraction?

A3: Both traditional and modern techniques can be employed. Traditional methods include maceration, reflux, and Soxhlet extraction.[9] Modern, more efficient techniques include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[9][13][14][15] These modern methods often result in higher yields with lower solvent and energy consumption.[13]

Q4: How can the purity of a this compound extract be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.[6][10][16] Specifically, HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) can be used for both quantification and purity analysis.[16][17][18] A typical system might use a C18 column with a gradient elution of methanol and water (often with a modifier like formic or trifluoroacetic acid).[16][17][18]

Troubleshooting Guides

Extraction Issues

Problem 1: Low Yield of this compound

  • Possible Cause: Inefficient cell lysis or sample homogenization.

    • Solution: Ensure the plant material is ground to a fine, consistent powder to maximize surface area. For some samples, pre-treatment like heating can increase yield.[4][19]

  • Possible Cause: Inappropriate solvent selection or concentration.

    • Solution: Optimize the solvent system. For flavonoids, an aqueous ethanol solution (e.g., 70-72% ethanol) is often more effective than pure ethanol.[20][21] The polarity of the solvent is a critical parameter to adjust.[22]

  • Possible Cause: Suboptimal extraction parameters (time, temperature, solid-to-liquid ratio).

    • Solution: Systematically optimize each parameter. Increasing temperature can enhance solubility and diffusion but be aware of potential degradation of the target compound.[15] Techniques like Response Surface Methodology (RSM) can be used to find the optimal combination of factors.[22][23]

  • Possible Cause: Degradation of this compound during extraction.

    • Solution: Protect the extraction mixture from light and high temperatures, as flavonoids can be sensitive to these conditions.[5] Store extracts at low temperatures (2-8°C).[5]

Purification Issues

Problem 2: Poor Separation during Column Chromatography

  • Possible Cause: Incorrect mobile phase selection.

    • Solution: Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation on the column.

  • Possible Cause: Column overloading.

    • Solution: Do not exceed the binding capacity of your stationary phase. If you have a large amount of crude extract, use a wider column or perform multiple runs.[24]

  • Possible Cause: Co-elution of impurities with similar polarity.

    • Solution: Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatography mode, such as reversed-phase or multimodal chromatography.[24][25]

  • Possible Cause: Compound decomposition on the silica gel column.

    • Solution: this compound, like other flavonoids, can be sensitive to the acidic nature of silica gel.[24] You can deactivate the silica gel by treating it with a small amount of a basic solvent like triethylamine in your mobile phase. Alternatively, use a less acidic stationary phase like florisil.[24]

Problem 3: Difficulty with Crystallization of Purified this compound

  • Possible Cause: Presence of residual impurities.

    • Solution: The purity of your this compound isolate must be very high for successful crystallization. Re-purify the compound using HPLC if necessary. Even minor impurities can inhibit crystal formation.

  • Possible Cause: Incorrect solvent choice for crystallization.

    • Solution: Use a solvent system where this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures. A binary solvent system (one solvent in which it is soluble and one in which it is less soluble) is often effective.

  • Possible Cause: Supersaturation is not achieved or is too rapid.

    • Solution: Control the rate of cooling or solvent evaporation. Slow cooling or slow diffusion of an anti-solvent often yields better crystals. Seeding the solution with a tiny crystal of this compound can help initiate crystallization.[26]

Data Presentation

Table 1: Solubility of this compound and Related Flavonoids

Solvent TypeSolvent ExamplesSolubility of Chrysin (a related flavonoid)Notes for this compound
Dipolar Aprotic N,N-dimethylformamide (DMF), Acetone, Ethyl AcetateHigh[11][12]Expected to have good solubility.
Polar Protic Ethanol, Methanol, n-ButanolModerate[11][12]Good for extraction, especially aqueous mixtures.[9][21]
Other Organic Dimethyl sulfoxide (DMSO)SolubleCommonly used for preparing stock solutions for biological assays.[2][10]
Apolar Aprotic n-HexanePoor[11][12]Useful as an anti-solvent or for initial washing to remove nonpolar impurities.
Aqueous WaterPoor[11][12]Solubility is very low.

Table 2: Comparison of Extraction Techniques for Flavonoids

Extraction MethodAdvantagesDisadvantagesTypical Solvent
Maceration Simple, no special equipment needed.[9]Time-consuming, lower efficiency.[9]Ethanol, Methanol
Soxhlet Extraction More efficient than maceration.Requires large solvent volumes, potential for thermal degradation.[9]Ethanol, Hexane
Ultrasound-Assisted Extraction (UAE) Fast, efficient, reduced solvent consumption.[9][13][15]Equipment cost, potential for localized heating.Aqueous Ethanol[20][21]
Microwave-Assisted Extraction (MAE) Very fast, high efficiency, less solvent.[9][13][15]Requires specialized equipment, potential for hotspots.Aqueous Ethanol[21]

Table 3: Example HPLC Parameters for this compound Analysis

ParameterSpecificationReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[16]
Mobile Phase A Aqueous Trifluoroacetic Acid (TFA) 0.05% or 0.1% Formic Acid[16][17]
Mobile Phase B Methanol (MeOH) or Acetonitrile[16][17]
Elution Mode Gradient[16][17]
Flow Rate 0.5 - 1.0 mL/min[16]
Column Temperature 20 - 45 °C[16][27]
Detection Wavelength ~270 nm[16]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Dry the plant material (e.g., leaves or rhizomes of Alpinia zerumbet) at 40-50°C and grind into a fine powder (e.g., 40-60 mesh).

  • Extraction: Place 10 g of the powdered material into a 250 mL Erlenmeyer flask. Add 100 mL of 70% ethanol (v/v).

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at 50°C.[20]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue with fresh solvent to maximize yield. Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

  • Storage: Store the dried crude extract at 4°C in a desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling and Evaporation: Combine the fractions that contain pure this compound (as determined by TLC). Evaporate the solvent to yield the purified compound.

Visualizations

G Workflow for this compound Extraction and Purification cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product A Plant Material (e.g., Alpinia zerumbet) B Drying & Grinding A->B C Solvent Extraction (e.g., UAE with 70% Ethanol) B->C D Filtration & Concentration C->D E Crude Extract D->E F Column Chromatography E->F G Fraction Collection F->G H TLC Analysis G->H I Pooling of Pure Fractions H->I J Solvent Evaporation I->J K Purified this compound J->K L Purity Check (HPLC) K->L M Characterization (MS, NMR) L->M

Caption: General workflow for this compound extraction and purification.

G Troubleshooting: Low Extraction Yield Start Low this compound Yield Q1 Is plant material finely powdered? Start->Q1 A1_Yes Optimize Grinding Protocol Q1->A1_Yes No Q2 Is the solvent system optimal? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Vary solvent polarity (e.g., 60-80% Ethanol) Q2->A2_Yes No Q3 Are extraction parameters optimized? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Adjust Time, Temp., Solid/Liquid Ratio Q3->A3_Yes No Q4 Is the extraction method efficient? Q3->Q4 Yes A3_Yes->Q4 A4_Yes Switch to UAE or MAE from Maceration Q4->A4_Yes No End Yield Improved Q4->End Yes A4_Yes->End

Caption: Decision tree for troubleshooting low this compound extraction yield.

G This compound Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Inside Nucleus Tecto This compound p50 p50 Tecto->p50 Directly Binds p50_p65_IkB p50/p65/IκB Complex Tecto->p50_p65_IkB Inhibits IκB Phosphorylation p65 p65 IkB IκB Nucleus Nucleus p50_p65_nuc p50/p65 Transcription Pro-inflammatory Gene Transcription p50_p65 p50/p65 p50_p65_IkB->p50_p65 IκB Phosphorylation & Degradation p50_p65->Nucleus Translocation p50_p65_nuc->Transcription

Caption: this compound inhibits the NF-κB signaling pathway.[2]

References

Validation & Comparative

Tectochrysin: An In Vivo Anti-Inflammatory Candidate on Par with Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying novel anti-inflammatory compounds with potent in vivo efficacy is a critical step in addressing a multitude of inflammatory diseases. Tectochrysin, a natural flavone, has demonstrated significant anti-inflammatory effects across various preclinical models, positioning it as a promising therapeutic candidate. This guide provides a comparative analysis of this compound's in vivo performance against established anti-inflammatory agents, supported by experimental data and detailed protocols to aid in its evaluation and potential application.

Comparative Efficacy of this compound in Preclinical Models of Inflammation

This compound has been evaluated in several key in vivo models of inflammation, including lipopolysaccharide (LPS)-induced endotoxemia, allergic airway inflammation, and collagen-induced arthritis. Its performance, when compared to standard-of-care drugs like Dexamethasone and Indomethacin, highlights its potential as a viable alternative or adjunctive therapy.

Table 1: this compound vs. Comparators in LPS-Induced Endotoxemia
ParameterThis compoundIndomethacinDexamethasone
Dosage 20, 40 mg/kg (i.p.)10 mg/kg (i.p.)10 mg/kg (i.p.)
Animal Model C57BL/6 miceBALB/c miceC57BL/6 male mice
Inflammation Induction LPS (20 mg/kg, i.p.)LPS (1 mg/kg, i.p.)LPS (20 mg/kg, i.p.)
Reduction in TNF-α Significant dose-dependent reduction in serum.[1]Significantly reduced plasma levels.Significant reduction in serum.
Reduction in IL-6 Significant dose-dependent reduction in serum.[1]Not specifiedSignificant reduction in serum.
Effect on NO production Suppressed in peritoneal lavage fluid.[1]Not specifiedNot specified
Table 2: this compound vs. Dexamethasone in Allergic Airway Inflammation
ParameterThis compoundDexamethasone
Dosage Not specified in abstract1 mg/kg (i.p.)
Animal Model MiceBALB/c mice
Inflammation Induction Shrimp tropomyosin (ST)Ovalbumin (OVA)
Reduction in Eosinophils Reduced percentage in peripheral blood and infiltration in lung tissue.[2][3]Significant reduction in BAL fluid.
Reduction in IL-4 & IL-5 Suppressed overproduction in BAL fluid.[2][3]Not specified
Reduction in IgE Reduced plasma levels.[2][3]Not specified
Table 3: this compound vs. Dexamethasone in Collagen-Induced Arthritis
ParameterThis compoundDexamethasone
Dosage 5, 10 mg/kg (intragastric)Not specified
Animal Model DBA miceNot specified
Inflammation Induction CollagenCollagen
Reduction in Arthritis Score Significantly suppressed.Significantly suppressed.
Reduction in Pro-inflammatory Cytokines Reduced serum IL-1β, IL-6, and TNF-α.Not specified
Effect on Joint Pathology Less bone and cartilage damage, improved synovial hyperplasia and inflammatory cell infiltration.[4]Not specified

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response. Understanding these mechanisms is crucial for its therapeutic positioning.

Tectochrysin_Anti_Inflammatory_Pathways cluster_lps LPS-Induced Inflammation cluster_allergy Allergic Airway Inflammation cluster_arthritis Collagen-Induced Arthritis LPS LPS TLR4 TLR4 LPS->TLR4 activates MEK1_2 MEK1/2 TLR4->MEK1_2 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates AP1 AP-1 ERK1_2->AP1 activates Inflammatory_Mediators_LPS Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) AP1->Inflammatory_Mediators_LPS induces Tectochrysin_LPS This compound Tectochrysin_LPS->MEK1_2 inhibits Allergen Allergen (e.g., Shrimp Tropomyosin) Th0 Naive T Cell Allergen->Th0 stimulates differentiation Th2 Th2 Cell Th0->Th2 Th2_Cytokines Th2 Cytokines (IL-4, IL-5) Th2->Th2_Cytokines produces Tectochrysin_Allergy This compound Tectochrysin_Allergy->Th2 suppresses response Cytokines_Arthritis Pro-inflammatory Cytokines JAK JAK Cytokines_Arthritis->JAK activate STAT STAT JAK->STAT phosphorylates Inflammatory_Genes Inflammatory Gene Transcription STAT->Inflammatory_Genes promotes Tectochrysin_Arthritis This compound Tectochrysin_Arthritis->JAK inhibits phosphorylation

Caption: this compound's multi-faceted anti-inflammatory mechanisms.

Detailed Experimental Protocols

Reproducibility is paramount in research. The following are summaries of the experimental protocols used in the in vivo validation of this compound's anti-inflammatory effects.

LPS-Induced Endotoxemia Model
  • Objective: To evaluate the effect of this compound on systemic inflammation.

  • Animals: C57BL/6 mice.

  • Procedure:

    • Mice are administered this compound (20 or 40 mg/kg) via intraperitoneal (i.p.) injection.

    • After a specified pre-treatment time, endotoxemia is induced by i.p. injection of LPS (20 mg/kg).

    • Serum and peritoneal lavage fluid are collected at designated time points post-LPS challenge.

    • Inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO) are quantified using ELISA and Griess assays.

  • Workflow Diagram:

    LPS_Workflow A C57BL/6 Mice B This compound (i.p.) 20 or 40 mg/kg A->B C LPS (i.p.) 20 mg/kg B->C D Sample Collection (Serum, Peritoneal Fluid) C->D E Analysis (ELISA, Griess Assay) D->E

    Caption: Experimental workflow for LPS-induced endotoxemia.

Allergic Airway Inflammation Model
  • Objective: To assess the efficacy of this compound in a model of allergic asthma.

  • Animals: Mice (strain not specified in abstract).

  • Procedure:

    • Mice are sensitized with an intraperitoneal injection of shrimp tropomyosin (ST) along with an aluminum hydroxide adjuvant.[2][3]

    • Following sensitization, mice are challenged with ST to induce an allergic airway response.

    • This compound is administered daily via i.p. injection.

    • Bronchoalveolar lavage (BAL) fluid, blood, and lung tissue are collected.

    • Endpoints measured include total and differential immune cell counts in BAL fluid, plasma IgE levels, Th2 cytokine (IL-4, IL-5) levels, and histological analysis of lung tissue for eosinophil infiltration and mucus secretion.[2][3]

  • Workflow Diagram:

    Allergy_Workflow A Mice B Sensitization (Shrimp Tropomyosin + Adjuvant) A->B C Challenge (Shrimp Tropomyosin) B->C D This compound Treatment (i.p.) C->D E Sample Collection (BAL fluid, Blood, Lung Tissue) D->E F Analysis (Cell Counts, ELISA, Histology) E->F

    Caption: Workflow for the allergic airway inflammation model.

Collagen-Induced Arthritis Model
  • Objective: To determine the therapeutic potential of this compound in a model of rheumatoid arthritis.

  • Animals: DBA mice.

  • Procedure:

    • Arthritis is induced by immunization with type II collagen.

    • This compound is administered intragastrically at doses of 5 or 10 mg/kg.

    • The severity of arthritis is monitored using a clinical scoring system.

    • At the end of the study, serum is collected to measure pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).

    • Joints are harvested for histopathological analysis to assess bone and cartilage damage, synovial hyperplasia, and inflammatory cell infiltration.

  • Workflow Diagram:

    Arthritis_Workflow A DBA Mice B Collagen Immunization A->B C This compound Treatment (5 or 10 mg/kg, intragastric) B->C D Clinical Scoring C->D E Sample Collection (Serum, Joints) D->E F Analysis (ELISA, Histopathology) E->F

    Caption: Experimental workflow for collagen-induced arthritis.

References

A Comparative Analysis of Tectochrysin and Other Polymethoxyflavones in Cellular Signaling and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative guide for researchers, scientists, and drug development professionals detailing the performance of Tectochrysin against other prominent polymethoxyflavones (PMFs). This guide provides a synthesis of experimental data on their anti-cancer, anti-inflammatory, and neuroprotective effects, alongside detailed experimental methodologies and visualizations of key signaling pathways.

Polymethoxyflavones (PMFs) are a class of flavonoids characterized by the presence of multiple methoxy groups on their basic benzo-γ-pyrone structure. Found predominantly in citrus peels, these compounds have garnered significant attention for their diverse pharmacological activities. This guide focuses on a comparative analysis of this compound (5-hydroxy-7-methoxyflavone) and other well-researched PMFs, including Nobiletin, Tangeretin, and Sinensetin, to provide a clear perspective on their therapeutic potential.

Comparative Anticancer Activity

The cytotoxic effects of this compound and other PMFs have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data below, compiled from multiple studies, highlights the differential efficacy of these compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound SW480Colon Cancer14.1 (6.3 µg/mL)[1][2]
HCT116Colon Cancer18.8 (8.4 µg/mL)[1]
KBOral Carcinoma>100[3][4]
HeLa S3Cervical Adenocarcinoma>100[3][4]
Nobiletin Caco-2Colon Cancer40 (72h)[5]
T235, T238Anaplastic Thyroid Cancer~100[6]
ACHNRenal Carcinoma~120 (24h)[7]
Caki-2Renal Carcinoma~80 (24h)[7]
Tangeretin MDA-MB-468Breast Cancer0.25[8]
MCF7Breast Cancer39.3[9][8]
MDA-MB-231Breast Cancer9[10]
A549Lung Cancer118.5[11]
Sinensetin MCF7Breast Cancer131.5
MDA-MB-231Breast Cancer97.45[12]
HeLaCervical Cancer50[13]
5-Demethylnobiletin COLO 205Colon CancerMore potent than Nobiletin[14]
HCT-116Colon CancerMore potent than Nobiletin[14]
HT-29Colon CancerMore potent than Nobiletin[14]

Mechanisms of Action: Modulation of Key Signaling Pathways

The therapeutic effects of this compound and other PMFs are largely attributed to their ability to modulate critical intracellular signaling pathways involved in cell proliferation, inflammation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses and cell survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases.

  • This compound has been shown to inhibit NF-κB activity by directly binding to the p50 subunit, thereby preventing its nuclear translocation and subsequent activation of target genes.[4][13][15][16]

  • Nobiletin also demonstrates inhibitory effects on the NF-κB pathway, contributing to its anti-inflammatory properties.[5][17][18][19][20]

  • Tangeretin effectively suppresses NF-κB activation, which is a key mechanism for its anti-inflammatory and anti-cancer effects.[1][6][7][10][21]

  • Sinensetin has been observed to attenuate neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway.[22]

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Modulation by PMFs cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Genes Target Gene Expression (Inflammation, Proliferation) NFkB_nuc->Genes Activates This compound This compound This compound->NFkB Inhibits (p50 binding) Nobiletin Nobiletin Nobiletin->IKK Inhibits Tangeretin Tangeretin Tangeretin->IKK Inhibits Sinensetin Sinensetin Sinensetin->NFkB_nuc Inhibits Translocation

NF-κB Signaling Pathway Modulation by PMFs
PTEN/PI3K/AKT Signaling Pathway

The PTEN/PI3K/AKT pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. The tumor suppressor PTEN negatively regulates the pro-survival PI3K/AKT pathway.

  • This compound has been implicated in modulating apoptosis through pathways that can be influenced by PI3K/AKT signaling.[13]

  • Nobiletin has been shown to suppress cell viability through the AKT pathway in prostate cancer cells.[23][24]

  • Tangeretin can induce apoptosis and cell cycle arrest by upregulating PTEN expression and subsequently inhibiting the PI3K/Akt/mTOR signaling pathway.[25][26][27][28][29]

  • Sinensetin exhibits anticancer activity by targeting the PTEN/PI3K/AKT signaling pathway in gallbladder cancer cells.[2]

PTEN_PI3K_AKT_Pathway PTEN/PI3K/AKT Signaling Pathway Modulation by PMFs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibition) mTOR->Apoptosis Tangeretin Tangeretin Tangeretin->pAKT Inhibits Tangeretin->PTEN Upregulates Sinensetin Sinensetin Sinensetin->pAKT Inhibits Nobiletin Nobiletin Nobiletin->pAKT Inhibits

PTEN/PI3K/AKT Pathway Modulation by PMFs
MEK/ERK Signaling Pathway

The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell proliferation, differentiation, and survival.

  • This compound exerts anti-inflammatory effects by directly inhibiting MEK1/2, which in turn decreases the phosphorylation of ERK.[11]

  • Nobiletin has been shown to suppress the proliferation of glioma cells by inhibiting Ras activity and the downstream MEK/ERK signaling cascade.[12][30][31][32][33]

  • Tangeretin inhibits the phosphorylation of ERK1/2, contributing to its anticancer and insulin-sensitizing effects.[3][9][8][34]

  • Sinensetin 's effects on this pathway are less specifically detailed in the provided context, but its broader anti-inflammatory and anticancer activities suggest potential modulation.

MEK_ERK_Pathway MEK/ERK Signaling Pathway Modulation by PMFs cluster_upstream Upstream Signaling cluster_core_pathway Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates pERK p-ERK1/2 MEK->pERK Phosphorylates ERK ERK1/2 Transcription Transcription Factors (e.g., AP-1) pERK->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation This compound This compound This compound->MEK Inhibits Nobiletin Nobiletin Nobiletin->Ras Inhibits Tangeretin Tangeretin Tangeretin->pERK Inhibits Phosphorylation

MEK/ERK Signaling Pathway Modulation by PMFs

Neuroprotective Effects

Emerging evidence suggests that PMFs possess neuroprotective properties, making them potential candidates for the management of neurodegenerative diseases. Their antioxidant and anti-inflammatory effects are key to their neuroprotective mechanisms.[35]

  • This compound has shown potential in alleviating impairments in spatial learning and memory in models of Alzheimer's disease.[13]

  • Nobiletin has been extensively studied for its neuroprotective effects, including its ability to improve cognitive dysfunction in various neurological disorder models.[33][35]

  • Tangeretin exhibits anti-neuroinflammatory effects by modulating microglial activation.[10][34]

  • Sinensetin has demonstrated the ability to protect against amyloid-beta-induced neurotoxicity.[22]

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow MTT Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate. B 2. Compound Treatment Treat cells with varying concentrations of PMFs. A->B C 3. MTT Addition Add MTT solution to each well and incubate. B->C D 4. Formazan Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Measurement Measure the absorbance at a specific wavelength (e.g., 570 nm). D->E F 6. Data Analysis Calculate cell viability and IC50 values. E->F

MTT Assay Workflow

Materials:

  • 96-well plates

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound and other PMFs

  • MTT reagent (5 mg/mL in PBS)

  • Solubilizing solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds (this compound, Nobiletin, Tangeretin, Sinensetin) and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Note: It is important to be aware that some flavonoids can directly reduce MTT in the absence of cells, which could interfere with the assay results.[18][22][23] Appropriate controls should be included to account for this potential artifact.

Conclusion

This compound and other polymethoxyflavones exhibit a wide range of promising biological activities, particularly in the realms of cancer and inflammation. While all the compared PMFs show efficacy, their potency and mechanisms of action can vary significantly depending on the specific compound and the cellular context. Tangeretin, for instance, displays remarkable potency against certain breast cancer cell lines with a submicromolar IC50 value. This compound demonstrates significant activity against colon cancer cells and a distinct mechanism of NF-κB inhibition. Nobiletin and Sinensetin also show broad-spectrum anti-cancer and neuroprotective effects.

The choice of a particular PMF for further research and development will depend on the specific therapeutic target and the desired mechanistic pathway. This comparative guide provides a foundational resource for researchers to navigate the diverse landscape of polymethoxyflavones and make informed decisions in their drug discovery efforts. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative therapeutic potential of these promising natural compounds.

References

Tectochrysin: A Potential Challenger to Standard-of-Care Chemotherapy? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. In this context, natural compounds have emerged as a promising frontier. Tectochrysin, a flavonoid isolated from Alpinia oxyphylla, has garnered attention for its potential anticancer properties. This guide provides a comparative overview of this compound's efficacy against standard-of-care chemotherapy agents in colorectal and breast cancer, based on available preclinical data. While direct head-to-head comparative studies are limited, this analysis aims to synthesize existing data to offer a preliminary assessment for the research community.

In Vitro Cytotoxicity: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency in inhibiting cancer cell growth in vitro. The following tables summarize the available IC50 values for this compound and standard-of-care chemotherapy agents in various cancer cell lines. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Molecular Weight of this compound: 268.26 g/mol [1][2][3][4][5]

Table 1: Comparative IC50 Values in Colorectal Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
This compound SW48023.48[Park MH, et al., 2015]
HCT11631.31[Park MH, et al., 2015]
5-Fluorouracil HCT1161-5, 19.87[Joubert et al., 2017; Nameghi et al., 2023][6][7]
SW4801-2, >300[Joubert et al., 2017; Longley et al., 2003][6]
Oxaliplatin HCT11623.1[Kopcalic et al., 2024]
SW480>100[Gourdier et al., 2014]

Table 2: Comparative IC50 Values in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
This compound MCF-723.7[ResearchGate Publication]
Doxorubicin MCF-70.68 (as µg/ml), 1.25, 8.306[Yan et al., 2014; ResearchGate Publication; Indian Journal of Pharmaceutical Sciences][8][9]
MDA-MB-2316.602[Indian Journal of Pharmaceutical Sciences][9]
Paclitaxel MDA-MB-2310.3, 2 (as nM), 12.67 (as nM)[AACR Journals; ResearchGate Publication; PMC][10][11][12]

In Vivo Efficacy: Preclinical Tumor Models

Experimental Protocols

Determination of IC50 by MTT Assay

The IC50 values are typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[14][15][16][17]

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control is calculated as the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B Overnight Adhesion C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Formation of Formazan F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H Data Analysis Tectochrysin_Signaling_Pathway cluster_pathway This compound's Anticancer Mechanism cluster_inhibition Inhibition cluster_upregulation Upregulation This compound This compound NFkB NF-κB This compound->NFkB Inhibits STAT3 STAT3 This compound->STAT3 Inhibits DR Death Receptors (DR3, DR4, Fas) This compound->DR Upregulates Apoptosis Apoptosis NFkB->Apoptosis Suppresses STAT3->Apoptosis Suppresses DR->Apoptosis Promotes

References

Tectochrysin's Neuroprotective Effects: A Comparative Analysis Across Neurodegenerative Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental evidence supporting the neuroprotective potential of Tectochrysin, a flavonoid isolated from Alpinia oxyphylla, reveals promising effects in preclinical models of Alzheimer's disease. However, a notable gap in the scientific literature exists regarding its efficacy in models of Parkinson's disease and cerebral ischemia, where the closely related flavonoid, Chrysin, has shown protective activity. This guide provides a detailed comparison of the available data, experimental protocols, and underlying mechanisms to inform future research and drug development in neurodegenerative diseases.

This compound (5-hydroxy-7-methoxyflavone) has garnered attention for its potential therapeutic applications, including its neuroprotective properties. This guide synthesizes the current state of knowledge on the reproducibility of this compound's neuroprotective effects across different experimental models of neurodegeneration, with a focus on Alzheimer's disease, and draws comparisons with the available data for Chrysin in Parkinson's disease and cerebral ischemia models to highlight areas for future investigation.

Alzheimer's Disease Model: Evidence for this compound's Efficacy

An in vivo study utilizing an Alzheimer's disease mouse model induced by intracerebroventricular injection of amyloid-beta 1-42 (Aβ1-42) provides the most direct evidence for this compound's neuroprotective effects. The findings from this research demonstrate that this compound treatment can ameliorate cognitive deficits and mitigate the pathological hallmarks of the disease.

Quantitative Data Summary
Parameter Model This compound Treatment Key Findings Reference
Spatial Memory Aβ1-42 induced AD mice140 µg/kg, i.c.v.Improved performance in behavioral tests[1]
Aβ1-42 Accumulation Aβ1-42 induced AD mice140 µg/kg, i.c.v.Down-regulated expression of β-secretase and reduced Aβ1-42 accumulation in brain tissues[1]
Oxidative Stress Aβ1-42 induced AD mice140 µg/kg, i.c.v.Decreased malondialdehyde (MDA) concentration; Increased superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities in the hippocampus and cortex[1]
Cholinergic Function Aβ1-42 induced AD mice140 µg/kg, i.c.v.Decreased total cholinesterase concentration[1]
Neuronal Injury Aβ1-42 induced AD mice140 µg/kg, i.c.v.Rehabilitated injury of neurons in the hippocampal CA1 layer[1]
Experimental Protocols

Aβ1-42 Induced Alzheimer's Disease Mouse Model:

  • Animal Model: Male mice.

  • Induction of Pathology: Intracerebroventricular (i.c.v.) injection of aggregated Aβ1-42 peptide.

  • This compound Administration: i.c.v. injection at a dose of 140 µg/kg.

  • Behavioral Assessment: Standard behavioral tests to evaluate spatial learning and memory.

  • Biochemical Analysis: Measurement of β-secretase expression, Aβ1-42 levels, MDA concentration, SOD and GPx activities, and total cholinesterase concentration in brain homogenates (hippocampus and cortex).

  • Histological Analysis: Examination of neuronal injury in the hippocampal CA1 region.[1]

Signaling Pathway

The neuroprotective effects of this compound in the Alzheimer's disease model appear to be mediated through multiple mechanisms, primarily by reducing Aβ1-42 accumulation and combating oxidative stress.

Tectochrysin_AD_Pathway This compound This compound beta_secretase β-secretase Expression This compound->beta_secretase Inhibits Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Reduces Cholinesterase Total Cholinesterase This compound->Cholinesterase Reduces Neuroprotection Neuroprotection This compound->Neuroprotection Abeta Aβ1-42 Accumulation beta_secretase->Abeta Reduces Neuronal_Injury Neuronal Injury Abeta->Neuronal_Injury Oxidative_Stress->Neuronal_Injury Memory_Impairment Memory Impairment Cholinesterase->Memory_Impairment Neuronal_Injury->Memory_Impairment Neuroprotection->Memory_Impairment Ameliorates

This compound's neuroprotective mechanism in an Alzheimer's disease model.

Parkinson's Disease and Cerebral Ischemia Models: A Research Gap for this compound

Currently, there is a lack of published studies investigating the neuroprotective effects of this compound in established in vivo models of Parkinson's disease (e.g., 6-hydroxydopamine [6-OHDA] or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine [MPTP] induced models) and cerebral ischemia (e.g., middle cerebral artery occlusion [MCAO] model). This represents a significant gap in our understanding of this compound's full neuroprotective potential.

However, studies on the structurally similar flavonoid, Chrysin (5,7-dihydroxyflavone), have demonstrated neuroprotective effects in these models. While these findings cannot be directly extrapolated to this compound due to differences in their chemical structures (this compound has a methoxy group at the 7-position instead of a hydroxyl group), they provide a valuable comparative context and a rationale for future investigations into this compound.

Comparative Data for Chrysin
Parameter Model Chrysin Treatment Key Findings
Dopaminergic Neuron Loss 6-OHDA-induced Parkinson's disease (mice)10 mg/kg, oralPrevented behavioral alterations, restored antioxidant enzyme activities, and maintained dopamine and its metabolite levels.
Neuroinflammation 6-OHDA-induced Parkinson's disease (mice)10 mg/kg, oralReduced levels of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-1β, IL-2, IL-6) and NF-κB, and increased the anti-inflammatory cytokine IL-10.
Infarct Volume MCAO-induced cerebral ischemia (mice)75 and 100 mg/kg, pre-treatmentSuccessfully decreased neurological deficit scores and infarct volumes.
Neuroinflammation MCAO-induced cerebral ischemia (mice)75 and 100 mg/kg, pre-treatmentAmeliorated the increase in glial cell numbers and pro-inflammatory cytokine secretion; inhibited the up-regulation of NF-κB, COX-2, and iNOS.
Experimental Workflow Overview

The following diagram illustrates a general experimental workflow that could be adapted to investigate the neuroprotective effects of this compound in models of Parkinson's disease and cerebral ischemia.

Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_assessment Assessment PD_model Parkinson's Model (e.g., 6-OHDA, MPTP) Tectochrysin_admin This compound Administration (Vehicle Control) PD_model->Tectochrysin_admin Ischemia_model Ischemia Model (e.g., MCAO) Ischemia_model->Tectochrysin_admin Behavioral Behavioral Tests (e.g., Rotarod, Morris Water Maze) Tectochrysin_admin->Behavioral Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Tectochrysin_admin->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) Tectochrysin_admin->Histological

General workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective effects of this compound in a preclinical model of Alzheimer's disease, primarily through its anti-amyloidogenic and antioxidant properties. However, the reproducibility of these effects in other neurodegenerative models, such as Parkinson's disease and cerebral ischemia, remains to be established.

The promising results observed with the related flavonoid, Chrysin, in these models provide a strong rationale for expanding the investigation of this compound. Future studies should focus on:

  • Evaluating this compound in well-established in vivo models of Parkinson's disease and cerebral ischemia. This will be crucial for determining its broader neuroprotective potential.

  • Conducting dose-response studies to identify the optimal therapeutic window for this compound in different models.

  • Elucidating the specific molecular signaling pathways modulated by this compound in different neuronal cell types and disease contexts.

  • Performing comparative studies directly comparing the efficacy of this compound and Chrysin to understand the impact of their structural differences on their neuroprotective activities.

By addressing these research questions, the scientific community can gain a more comprehensive understanding of this compound's therapeutic potential and accelerate its possible translation into clinical applications for a range of devastating neurodegenerative disorders.

References

Safety Operating Guide

Personal protective equipment for handling Tectochrysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling Tectochrysin in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE) and Handling

While comprehensive toxicological data for this compound is not yet fully available, it is imperative to treat it as a potentially hazardous substance. The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double gloving is advised for extended procedures. Change gloves immediately if contaminated.
Body Protection Laboratory coatA full-length, buttoned laboratory coat made of a low-permeability material should be worn at all times.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is recommended.

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Wash hands thoroughly after handling.

Emergency Procedures

In the event of accidental exposure, follow these immediate steps:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Tectochrysin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace a->b c Weigh/Measure this compound b->c Proceed to handling d Perform Experiment c->d e Decontaminate Work Area d->e Experiment complete f Segregate Waste e->f g Dispose of as Hazardous Waste f->g

This compound Safe Handling Workflow

Disposal Plan

As the toxicological properties of this compound are not fully characterized, all waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste:

    • Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for decontaminated glassware or plastic.

All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure all containers are labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tectochrysin
Reactant of Route 2
Reactant of Route 2
Tectochrysin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.